Cabergoline-d5
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861039 | |
| Record name | N-[3-(Dimethylamino)propyl]-N-(ethylcarbamoyl)-6-(prop-2-en-1-yl)ergoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Cabergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cabergoline-d5, a deuterated analog of the potent dopamine D2 receptor agonist, Cabergoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the preparation and characterization of this stable isotope-labeled compound. The guide outlines a plausible synthetic route, detailed experimental protocols for synthesis and analysis, and methods for the interpretation of analytical data to ensure the quality and integrity of this compound for its use in research and as an internal standard in pharmacokinetic and metabolic studies.
Introduction to this compound
Cabergoline is a long-acting dopamine D2 receptor agonist with clinical applications in the treatment of hyperprolactinemia, Parkinson's disease, and other related disorders. This compound is a stable isotope-labeled version of Cabergoline, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based bioanalytical assays, serving as an ideal internal standard for the accurate quantification of Cabergoline in biological matrices. The pentadeuterated form is typically labeled on the ethyl group of the urea moiety, as this position is less susceptible to in vivo hydrogen-deuterium exchange, ensuring the stability of the label.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established methods for the preparation of unlabeled Cabergoline. A key step in the synthesis is the introduction of the deuterated ethyl group, which is accomplished by using a deuterated reagent. The most plausible and efficient method involves the reaction of a suitable ergoline precursor with ethyl-d5-isocyanate.
Proposed Synthetic Pathway
The synthesis commences with the readily available lysergic acid. The overall synthetic scheme involves the formation of an ergoline carboxamide intermediate, which is then coupled with ethyl-d5-isocyanate to yield the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of 6-Allyl-ergoline-8-carboxylic acid
This step involves the allylation of the nitrogen at the 6-position of the ergoline ring system of lysergic acid.
-
Materials: Lysergic acid, allyl bromide, sodium bicarbonate, dimethylformamide (DMF).
-
Procedure:
-
Dissolve lysergic acid in DMF.
-
Add sodium bicarbonate as a base.
-
Slowly add allyl bromide to the mixture at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of N-(3-(Dimethylamino)propyl)-6-(prop-2-en-1-yl)ergoline-8-carboxamide
This step involves the amidation of the carboxylic acid group at the 8-position of the ergoline ring.
-
Materials: 6-Allyl-ergoline-8-carboxylic acid, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl), 1-hydroxybenzotriazole (HOBt), 3-(dimethylamino)propylamine, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-allyl-ergoline-8-carboxylic acid in anhydrous DCM.
-
Add EDC-HCl and HOBt to activate the carboxylic acid.
-
In a separate flask, dissolve 3-(dimethylamino)propylamine and triethylamine in DCM.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude amide.
-
Purify the product by column chromatography.
-
Step 3: Synthesis of this compound
This final step is the formation of the urea linkage using deuterated ethyl isocyanate.
-
Materials: N-(3-(Dimethylamino)propyl)-6-(prop-2-en-1-yl)ergoline-8-carboxamide, ethyl-d5-isocyanate, anhydrous toluene.
-
Procedure:
-
Dissolve the ergoline carboxamide intermediate in anhydrous toluene.
-
Add ethyl-d5-isocyanate to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to yield the final product.
-
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the distribution of isotopologues in a sample. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to resolve and quantify the relative abundance of the desired d5 species and the lower deuterated (d1-d4) and unlabeled (d0) analogues.
Caption: Workflow for isotopic purity analysis by HRMS.
Experimental Protocol for HRMS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute this compound with good peak shape.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 400-500.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Extract the ion chromatograms for the protonated molecular ions ([M+H]+) of each isotopologue (d0 to d5).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is reported as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
-
Table 1: Theoretical and Expected m/z Values for Cabergoline Isotopologues
| Isotopologue | Chemical Formula | Exact Mass (Monoisotopic) | [M+H]+ (m/z) |
| Cabergoline-d0 | C₂₆H₃₇N₅O₂ | 451.2947 | 452.3020 |
| Cabergoline-d1 | C₂₆H₃₆DN₅O₂ | 452.3010 | 453.3083 |
| Cabergoline-d2 | C₂₆H₃₅D₂N₅O₂ | 453.3073 | 454.3146 |
| Cabergoline-d3 | C₂₆H₃₄D₃N₅O₂ | 454.3135 | 455.3208 |
| Cabergoline-d4 | C₂₆H₃₃D₄N₅O₂ | 455.3198 | 456.3271 |
| This compound | C₂₆H₃₂D₅N₅O₂ | 456.3261 | 457.3334 |
Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information to HRMS. ¹H NMR is used to confirm the position of deuteration by observing the absence of signals corresponding to the protons on the ethyl group. ¹³C NMR will show changes in the signals of the carbons in the ethyl group due to the deuterium substitution. ²H NMR directly detects the deuterium nuclei, confirming their presence and location.
Experimental Protocol for NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Observation: The signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group in unlabeled Cabergoline (typically around 3.3 ppm and 1.1 ppm, respectively) should be significantly reduced or absent in the spectrum of this compound.
-
-
¹³C NMR:
-
Acquire a standard ¹³C NMR spectrum.
-
Expected Observation: The signals for the carbons of the ethyl group will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum.
-
Expected Observation: Two signals corresponding to the -CD₂- and -CD₃ groups should be observed, confirming the incorporation of deuterium at these positions. The integration of these signals can provide a semi-quantitative measure of the deuterium distribution.
-
Data Presentation and Summary
The quantitative data from the isotopic purity analysis should be summarized in a clear and concise format to allow for easy interpretation and comparison.
Table 2: Representative Isotopic Distribution of a this compound Batch
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.1 |
| d1 | 0.2 |
| d2 | 0.5 |
| d3 | 1.5 |
| d4 | 3.2 |
| d5 | 94.5 |
| Isotopic Purity | 94.5% |
Note: The data presented in this table is illustrative. The actual isotopic distribution may vary between different synthetic batches.
Conclusion
This technical guide has provided a detailed framework for the synthesis and isotopic purity analysis of this compound. The proposed synthetic route, utilizing ethyl-d5-isocyanate, offers a reliable method for the preparation of this valuable analytical standard. The outlined HRMS and NMR protocols provide a robust and comprehensive approach to characterizing the isotopic enrichment and structural integrity of the final product. Adherence to these methodologies will ensure the production of high-quality this compound, suitable for its intended applications in demanding bioanalytical studies.
Cabergoline-d5: A Technical Guide to its Certificate of Analysis and Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cabergoline-d5, a deuterated stable isotope-labeled internal standard for Cabergoline. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this compound reference standards, interpreting its Certificate of Analysis (CofA), and applying appropriate analytical methodologies.
This compound: An Essential Tool in Pharmaceutical Analysis
This compound is a synthetic derivative of Cabergoline, a potent dopamine D2 receptor agonist, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Cabergoline, ensuring similar chromatographic behavior and ionization efficiency, while its increased mass allows for clear differentiation in mass spectrometric analysis.
Understanding the Certificate of Analysis (CofA)
A Certificate of Analysis for a this compound reference standard is a critical document that provides comprehensive data on its identity, purity, and quality. While specific values may vary between lots and suppliers, a typical CofA will include the information presented in the table below. This data is essential for ensuring the accuracy and reliability of experimental results.
Table 1: Representative Data from a this compound Certificate of Analysis
| Parameter | Specification | Representative Value | Analytical Method |
| Identity | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| ¹H NMR Spectrum | Conforms to structure | Conforms | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry (MS) |
| Purity | |||
| Purity by HPLC | ≥ 98% | 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥ 99% Deuterium | 99.7% D | Mass Spectrometry (MS) |
| Impurities | |||
| Unlabelled Cabergoline | ≤ 1.0% | 0.2% | LC-MS/MS |
| Any single unknown impurity | ≤ 0.5% | < 0.1% | HPLC |
| Total Impurities | ≤ 2.0% | 0.5% | HPLC |
| Physical Properties | |||
| Molecular Formula | C₂₆H₃₂D₅N₅O₂ | C₂₆H₃₂D₅N₅O₂ | - |
| Molecular Weight | 456.64 g/mol | 456.64 g/mol | - |
| CAS Number | 1426173-20-7 | 1426173-20-7 | - |
Experimental Protocols for Quality Control
The quality of a this compound reference standard is assured through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments cited in the CofA.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical reference standards. A validated HPLC method separates the main compound from any process-related impurities and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer at a pH of 2.0.[1]
-
Detection: UV detection at a wavelength of 280 nm is suitable for Cabergoline and its derivatives.[1][2]
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration (e.g., 0.25 mg/mL).[1][2]
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for molecules like Cabergoline.
-
Analysis:
-
Identity Confirmation: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The measured mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight.
-
Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated (d5) and undeuterated (d0) forms of Cabergoline are measured. The isotopic purity is expressed as the percentage of the deuterated form. A validated LC-MS/MS method can be used for the analysis of Cabergoline in human plasma.[3][4] The multiple reaction monitoring (MRM) mode is highly selective and sensitive, with transitions such as m/z 452.3 → 381.2 for Cabergoline.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the positions of the deuterium labels.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum of this compound will be similar to that of Cabergoline, but with the absence of signals corresponding to the five protons that have been replaced by deuterium. The remaining signals should have the expected chemical shifts and coupling patterns, confirming the overall structure of the molecule.
Visualizing Key Processes
To further aid in the understanding of the use and analysis of this compound, the following diagrams illustrate a typical quality control workflow and the signaling pathway of its parent compound, Cabergoline.
Caption: Quality Control Workflow for this compound Reference Standard.
Caption: Cabergoline's Mechanism of Action via Dopamine D2 Receptor Signaling.
Conclusion
A thorough understanding of the Certificate of Analysis and the analytical methods used to qualify this compound is paramount for its effective use as a reference standard. This guide provides the foundational knowledge for researchers and scientists to confidently incorporate this compound into their analytical workflows, ensuring the generation of high-quality, reliable, and reproducible data in their drug development and research endeavors.
References
- 1. drugfuture.com [drugfuture.com]
- 2. uspnf.com [uspnf.com]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 5. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Cabergoline-d5 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the role and mechanism of Cabergoline-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of cabergoline. It covers the pharmacological mechanism of cabergoline, the principles of internal standardization in mass spectrometry, and detailed experimental protocols.
Core Concepts: Cabergoline's Mechanism of Action
Cabergoline is a potent, long-acting synthetic ergoline derivative primarily used in the treatment of hyperprolactinemia and Parkinson's disease.[1] Its therapeutic effect stems from its function as a high-affinity agonist for the dopamine D2 receptor.[2][3]
Signaling Pathway: In the anterior pituitary gland, lactotroph cells are responsible for secreting the hormone prolactin. This secretion is tonically inhibited by dopamine. Cabergoline mimics the action of endogenous dopamine by binding to and stimulating D2 receptors on these cells.[2][4] This activation initiates a G-protein coupled signaling cascade:
-
Receptor Binding: Cabergoline binds to the D2 receptor.
-
G-Protein Activation: The receptor activates an associated inhibitory G-protein (Gαi).
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Inhibition of Prolactin Secretion: The reduction in cAMP levels ultimately suppresses the synthesis and release of prolactin.[5]
This targeted action makes cabergoline highly effective at normalizing serum prolactin levels and reducing the size of prolactin-secreting pituitary tumors.[4]
Figure 1. Cabergoline's D2 Receptor Signaling Pathway.
The Role of this compound as an Internal Standard
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. However, the process is susceptible to variations in sample preparation, instrument performance, and matrix effects.[6] An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control standard before processing. By comparing the analyte's signal to the IS's signal, these variations can be normalized.
Why a Stable Isotope-Labeled Internal Standard?
The ideal internal standard behaves identically to the analyte throughout the entire analytical process. A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the "gold standard" for this purpose.[7]
-
Chemical and Physical Identity: this compound is chemically identical to cabergoline, with the only difference being that five hydrogen atoms have been replaced with their heavier isotope, deuterium. This ensures it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[7]
-
Co-elution: It co-elutes with the unlabeled cabergoline, meaning it experiences the exact same matrix effects (ion suppression or enhancement) at the same moment in time.[8]
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte (cabergoline) and the internal standard (this compound), enabling simultaneous detection and quantification.
By using the ratio of the analyte peak area to the IS peak area for quantification, the method corrects for analyte loss during extraction and compensates for signal fluctuations, leading to highly reliable and reproducible results.[6][7]
Analytical Methodology: Quantification of Cabergoline in Human Plasma
The following sections detail a representative LC-MS/MS method for the determination of cabergoline in human plasma, utilizing this compound as the internal standard.
Experimental Protocol
This protocol outlines a typical workflow from sample receipt to final analysis.
Figure 2. Bioanalytical Workflow for Cabergoline Quantification.
Detailed Steps (Liquid-Liquid Extraction): [3]
-
Sample Aliquoting: Pipette 500 µL of human plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., at a concentration of 125 pg/mL) to each tube.
-
Mixing: Vortex the samples for 1 minute to ensure homogeneity.
-
Extraction: Add 3.5 mL of diethyl ether.
-
Mixing and Separation: Vortex vigorously for 3 minutes, then centrifuge at approximately 3500 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer 3.0 mL of the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at approximately 37°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 15 µL) into the LC-MS/MS system for analysis.
Data Presentation: System Parameters
Quantitative data for a validated bioanalytical method are summarized below. These parameters are essential for method setup and performance evaluation.
Table 1: LC-MS/MS Operating Conditions
| Parameter | Condition |
|---|---|
| LC System | Agilent 1200 Series or equivalent |
| Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v)[3] |
| Flow Rate | 0.75 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 15 µL[3] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Gas Temperature | ~275-350 °C |
| Nebulizer Pressure | ~40-55 psi |
Table 2: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Cabergoline | 452.3[3] | 381.2[3] | 200 | ~25[3] |
| This compound (IS) | 457.6 (Calculated) | 386.2 (Predicted)* | 200 | ~25 |
Note: The product ion for this compound is predicted based on the fragmentation of the parent compound, assuming the deuterium labels are retained on the primary fragment.
Table 3: Method Validation & Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity Range | 2.00 – 200.00 pg/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.6 - 2.0 pg/mL[3][9] |
| Inter-day Precision (%RSD) | 7.9% to 10.7%[9] |
| Intra-day Precision (%RSD) | 2.4% to 17.0%[9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Mean Recovery | > 85% |
Conclusion
The use of this compound as a stable isotope-labeled internal standard represents the state-of-the-art for the bioanalysis of cabergoline. Its chemical similarity ensures it accurately tracks the analyte through sample preparation and analysis, effectively correcting for procedural variability and matrix-induced ionization effects. This approach provides the high levels of accuracy, precision, and robustness required for pharmacokinetic studies, clinical monitoring, and regulatory submissions in the drug development process. By adhering to the principles and protocols outlined in this guide, researchers can achieve reliable and defensible quantitative data for cabergoline in complex biological matrices.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mass Spectral Fragmentation of Cabergoline-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectral fragmentation pattern of Cabergoline-d5, a deuterated internal standard crucial for the accurate quantification of the dopamine agonist Cabergoline in biological matrices. Understanding the fragmentation of this isotopically labeled compound is paramount for developing robust and reliable bioanalytical methods using mass spectrometry.
Introduction to Cabergoline and its Deuterated Analog
Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemic disorders and, in some cases, Parkinson's disease. Accurate measurement of its concentration in plasma is essential for pharmacokinetic and bioequivalence studies. This compound, with a molecular formula of C₂₆H₃₂D₅N₅O₂, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the unlabeled drug, while being distinguishable by its higher mass. The five deuterium atoms are located on the allyl group attached to the ergoline ring nitrogen.
Proposed Mass Spectral Fragmentation Pathway of this compound
Under positive ion electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 457.6. Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic fragment ions. The fragmentation is primarily driven by cleavages in the complex side chain attached to the ergoline core.
Based on the known fragmentation of unlabeled Cabergoline and general principles of ergoline alkaloid mass spectrometry, the following fragmentation pathway for this compound is proposed:
The primary fragmentation pathways are hypothesized to be:
-
Formation of the m/z 386.2 fragment: This is analogous to the major fragment at m/z 381.2 observed for unlabeled Cabergoline. It likely results from the cleavage and loss of the ethyl isocyanate moiety from the urea linkage in the side chain.
-
Formation of the m/z 341.2 fragment: This corresponds to the fragment at m/z 336.2 in unlabeled Cabergoline and is proposed to arise from a more extensive cleavage of the side chain.
-
Formation of the m/z 284.1 fragment: This fragment, corresponding to m/z 279.1 in the unlabeled compound, likely represents the core ergoline structure with the deuterated allyl group after the loss of the entire N-substituted urea side chain.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound, alongside the observed values for unlabeled Cabergoline for comparison.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| Cabergoline | 452.3 | 381.2, 336.2, 279.1 |
| This compound | 457.6 | 386.2 (Predicted), 341.2 (Predicted), 284.1 (Predicted) |
Experimental Protocol for LC-MS/MS Analysis
This section outlines a general methodology for the analysis of this compound, based on established protocols for Cabergoline quantification.
4.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
4.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cabergoline: m/z 452.3 → 381.2
-
This compound: m/z 457.6 → 386.2 (or other suitable fragment)
-
-
Collision Energy: Optimized for the specific instrument and transitions.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Logical Workflow for Method Development
The following diagram illustrates the logical workflow for developing a quantitative bioanalytical method using this compound.
Conclusion
This technical guide provides a detailed overview of the predicted mass spectral fragmentation pattern of this compound. The proposed fragmentation pathway and predicted m/z values for major fragments serve as a valuable resource for researchers and scientists developing and validating bioanalytical methods for the quantification of Cabergoline. The provided experimental protocols and logical workflow offer a solid foundation for establishing robust and reliable LC-MS/MS assays in a drug development setting. Further experimental verification is recommended to confirm the proposed fragmentation and to optimize instrument-specific parameters.
A Comprehensive Technical Guide to the Stability and Degradation Pathways of Cabergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and degradation pathways of Cabergoline-d5. While specific stability studies on the deuterated analog, this compound, are not extensively available in peer-reviewed literature, this document extrapolates from comprehensive data on non-deuterated Cabergoline. The degradation pathways are anticipated to be identical due to the nature of deuterium substitution, which does not alter the fundamental chemical reactivity of the molecule. This guide synthesizes available data to provide a robust framework for researchers and professionals in drug development.
Introduction to Cabergoline and its Deuterated Analog
Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemia-associated disorders and Parkinson's disease.[1][2] The structure of Cabergoline contains several functional groups susceptible to degradation, including a urea moiety, an amide group, and an alkene bond.[1][2][3] this compound is a stable isotope-labeled version of Cabergoline, often used as an internal standard in pharmacokinetic and metabolic studies. The deuterium atoms are typically located on the N,N-dimethylaminopropyl group.
Summary of Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, as well as for developing stability-indicating analytical methods. Studies on Cabergoline have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Quantitative Data from Forced Degradation Studies of Cabergoline
| Stress Condition | Reagent/Details | Duration | Temperature | Observations | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1.3 M HCl | Not Specified | Not Specified | Significant degradation | Three major degradation products | [1][2] |
| Alkaline Hydrolysis | 12.7 M NaOH | Not Specified | Not Specified | Significant degradation | Three major degradation products | [1][2] |
| Oxidative Degradation | Not Specified | Not Specified | Not Specified | Significant degradation | Three major degradation products | [1][2] |
| Photolytic Degradation | UV light at 254 nm | 6, 12, 24, and 48 hours | Not Specified | Highly sensitive | Not Specified | [1][3] |
| Thermal Degradation | Not Specified | Not Specified | Not Specified | Stable | No major degradation products | [1][2] |
Note: The studies referenced did not provide specific quantitative degradation percentages under each condition in the abstracts. The term "highly sensitive" indicates significant degradation occurred.
Degradation Pathways of Cabergoline
The primary degradation pathways of Cabergoline involve hydrolysis and oxidation.[1][2][3]
-
Hydrolysis: The urea and amide moieties within the Cabergoline structure are susceptible to hydrolysis under both acidic and basic conditions. This leads to the cleavage of these functional groups, resulting in the formation of several degradation products.[1][2]
-
Oxidation: The alkene bond in the ergoline ring system is prone to oxidation.[1][2][3] Recent studies have also identified an oxidation product where the N-allyl nitrogen is oxidized to form Cabergoline-N-oxide.[4][5]
The metabolism of Cabergoline in humans and animals primarily occurs through the hydrolysis of the acylurea bond or the urea moiety.[6]
Caption: Proposed Degradation Pathways of Cabergoline.
Experimental Protocols
Detailed methodologies are crucial for replicating stability studies. The following are summaries of experimental protocols used in the analysis of Cabergoline and its degradation products.
A general protocol for forced degradation of Cabergoline involves the following steps:
-
Preparation of Stock Solution: A stock solution of Cabergoline is prepared in a suitable solvent, such as methanol.
-
Acid Hydrolysis: The stock solution is treated with an acid (e.g., 1.3 M HCl) and refluxed for a specified period. The solution is then neutralized.
-
Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 12.7 M NaOH) and refluxed. The solution is then neutralized.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., hydrogen peroxide) at room temperature.
-
Photolytic Degradation: The stock solution is exposed to UV light (e.g., at 254 nm) for various durations.
-
Thermal Degradation: The solid drug is subjected to high temperatures.
-
Analysis: All stressed samples are then diluted to a suitable concentration and analyzed by a stability-indicating analytical method, such as HPLC or HPTLC.
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60 GF254.[7][8]
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (25%) in a ratio of 80:20:1 (v/v/v).[7][8]
-
Procedure: Samples are applied to the HPTLC plate, which is then developed in the mobile phase. After development, the plate is dried and scanned at the specified wavelength. The Rf value for Cabergoline is typically around 0.65.[7][8]
-
Column: Purosphere star RP 18e (125 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5 with 1% aqueous H3PO4) in a ratio of 70:30 (v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Procedure: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention time and peak area are used for quantification.
Caption: Experimental Workflow for Cabergoline Stability Studies.
Considerations for this compound
While the degradation pathways of this compound are expected to mirror those of non-deuterated Cabergoline, the kinetic isotope effect (KIE) could potentially influence the rate of degradation. The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond will be slower. However, in the case of commercially available this compound, the deuterium labels are typically on the N,N-dimethylaminopropyl side chain. Based on the identified degradation pathways, which primarily involve the ergoline ring and the urea/amide moieties, the labeled positions are not directly involved in the bond-breaking steps of the major degradation reactions. Therefore, the KIE is expected to be minimal and not significantly alter the overall stability profile of this compound compared to Cabergoline.
Conclusion
The stability of Cabergoline is influenced by hydrolytic, oxidative, and photolytic stress, while it remains relatively stable under thermal stress. The primary degradation pathways involve the hydrolysis of the urea and amide groups and oxidation of the alkene bond and N-allyl nitrogen. Although specific stability data for this compound is limited, its degradation profile is anticipated to be qualitatively identical to that of Cabergoline. The detailed experimental protocols and analytical methods provided in this guide offer a solid foundation for researchers and drug development professionals working with Cabergoline and its deuterated analog. Further studies focusing specifically on this compound would be beneficial to confirm these assumptions and to quantify any minor differences in degradation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
- 8. ijprs.com [ijprs.com]
Solubility Profile of Cabergoline-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Cabergoline-d5, a deuterated analog of the dopamine D2 receptor agonist Cabergoline. Understanding the solubility of this stable isotope-labeled compound is critical for its use as an internal standard in quantitative bioanalytical assays, as well as in various research and development applications. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Data Presentation: Solubility of Cabergoline and its Deuterated Analog
Direct quantitative solubility data for this compound is not extensively published. However, the solubility of the parent compound, Cabergoline, provides a strong and reliable reference point due to the negligible impact of deuterium substitution on this physical property. The available qualitative and semi-quantitative solubility data for both compounds are summarized below.
| Compound | Solvent | Solubility | Source |
| This compound | Chloroform | Slightly Soluble | [1][2] |
| Methanol | Slightly Soluble | [1][2] | |
| Cabergoline | Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | |
| Ethanol | Soluble to 100 mM, Freely Soluble | [3] | |
| Ethyl Alcohol | Soluble | [4][5][6] | |
| Chloroform | Soluble | [4][5][6] | |
| N,N-Dimethylformamide (DMF) | Soluble | [4][5][6] | |
| Methanol | Very Soluble | [3] | |
| 0.1N Hydrochloric Acid | Slightly Soluble | [4][5][6] | |
| n-Hexane | Very Slightly Soluble | [4][5][6] | |
| Water | Insoluble | [4][5][6] |
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of a compound like this compound is essential for accurate solution preparation and experimental design. A common and robust approach is the shake-flask method followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.
Shake-Flask Method for Solubility Assessment
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound solid powder
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound solid to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease agitation and allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of this compound in the prepared saturated solutions.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.0-mm × 25-cm; 10 µm packing L1).[7]
-
Mobile Phase: A mixture of acetonitrile and a buffer, for example, acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5).[8] A common ratio could be 70:30 (v/v).[8]
-
Flow Rate: 1.3 mL/min.[7]
-
Injection Volume: 100 µL.[7]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample of the saturated solution into the HPLC system and record the peak area.
-
Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound | 1426173-20-7 [m.chemicalbook.com]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - CABERGOLINE tablet [dailymed.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprs.com [ijprs.com]
- 10. researchgate.net [researchgate.net]
Isotopic Enrichment of Cabergoline-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment of Cabergoline-d5, a critical internal standard for quantitative bioanalysis. This document outlines the synthesis, purification, and analytical techniques employed to ensure the quality and reliability of this stable isotope-labeled compound.
Introduction to this compound
Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemia and Parkinson's disease. In clinical and research settings, quantitative analysis of cabergoline in biological matrices is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision in these assays, a stable isotope-labeled internal standard, such as this compound, is employed.
This compound has a molecular structure identical to cabergoline, with the exception that five hydrogen atoms have been replaced by deuterium atoms. This mass difference allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its similar physicochemical properties ensure comparable behavior during sample preparation and analysis. The determination of the isotopic enrichment of this compound is a crucial quality control step to ascertain its suitability as an internal standard. High isotopic purity is essential to prevent cross-contribution to the analyte signal, which could compromise the accuracy of the quantitative results.
Synthesis and Purification of this compound
While specific, publicly detailed synthesis protocols for the commercial production of this compound are proprietary, a plausible synthetic route can be extrapolated from the known synthesis of cabergoline. The introduction of deuterium atoms is typically achieved by using deuterated reagents at a specific step in the synthesis.
A potential strategy involves the use of a deuterated precursor during the construction of the N-[3-(dimethylamino)propyl]-N-(ethylamino)carbonyl side chain. For instance, a deuterated analogue of a key intermediate could be employed.
Following the synthesis, purification of this compound is critical to remove any unreacted starting materials, byproducts, and, most importantly, any remaining unlabeled cabergoline. This is typically achieved through chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
Experimental Protocols for Isotopic Enrichment Determination
The determination of isotopic enrichment of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound. By providing a high degree of mass accuracy, it can resolve the different isotopologues of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Infusion: The sample solution is directly infused into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Acquire data over a mass-to-charge (m/z) range that encompasses the molecular ions of both unlabeled cabergoline (C₂₆H₃₇N₅O₂) and this compound (C₂₆H₃₂D₅N₅O₂).
-
Resolution: Set the instrument resolution to at least 60,000 to ensure accurate mass measurement and separation of isotopic peaks.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the unlabeled cabergoline ([M+H]⁺) and the this compound ([M+5D+H]⁺).
-
Measure the peak intensities of all relevant isotopologues (d0 to d5).
-
Calculate the isotopic enrichment by determining the percentage of the d5 isotopologue relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides information about the location and extent of deuteration.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at specific chemical shifts, when compared to the spectrum of unlabeled cabergoline, confirms the positions of deuterium labeling.
-
Integration of the remaining proton signals can verify the overall structural integrity.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum directly corresponds to the deuterated positions.
-
The relative integrals of these signals can provide a quantitative measure of the deuterium incorporation at each labeled site.
-
Data Presentation
The quantitative data for the isotopic enrichment of a representative batch of this compound is summarized in the tables below.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | 0.1 |
| d1 | 0.2 |
| d2 | 0.4 |
| d3 | 1.2 |
| d4 | 3.5 |
| d5 | 94.6 |
Table 2: Summary of Isotopic Enrichment Data
| Parameter | Value |
| Chemical Purity (by HPLC) | >99.5% |
| Isotopic Enrichment (d5) | 94.6% |
| Deuterated Positions | Confirmed by ¹H and ²H NMR |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the determination of isotopic enrichment for this compound.
Commercial Availability and Technical Profile of Cabergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and key technical data for Cabergoline-d5. The document is intended to serve as a resource for researchers and professionals engaged in drug development and analytical studies involving this stable isotope-labeled compound.
Commercial Sources and Availability
This compound is available from several reputable suppliers of research chemicals and pharmaceutical reference standards. While pricing is often available upon request, this section summarizes key quantitative data provided by various suppliers. Each of these suppliers typically provides a Certificate of Analysis (CoA) with their products, detailing lot-specific purity and characterization data.
Table 1: Commercial Supplier Data for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Pack Sizes | Purity |
| LGC Standards [1] | 1426173-20-7 | C₂₆H₃₂D₅N₅O₂ | 456.64 | 0.25 mg, 2.5 mg[1] | Not explicitly stated for d5, CoA provided |
| Simson Pharma Limited [2] | 1426173-20-7 | C₂₆H₃₂D₅N₅O₂ | 456.64 | Inquire | Accompanied by CoA[2] |
| Santa Cruz Biotechnology [3] | 1426173-20-7 | C₂₆H₃₂D₅N₅O₂ | 456.64 | Inquire | CoA available for lot-specific data[3] |
| Pharmaffiliates [4] | 1426173-20-7 | C₂₆H₃₂D₅N₅O₂ | 456.64 | Inquire | Sample CoA available[4] |
| ChemicalBook [5] | 1426173-20-7 | C₂₆H₃₂D₅N₅O₂ | 456.64 | Inquire | Supplier dependent |
| Tocris Bioscience | 81409-90-7 (unlabeled) | C₂₆H₃₇N₅O₂ (unlabeled) | 451.6 | 10 mg (unlabeled) | ≥99% (HPLC) (unlabeled)[6][7] |
Experimental Protocols
While a specific synthesis protocol for this compound is not publicly available, the synthesis of its non-deuterated counterpart, Cabergoline, has been described.[8] The deuterated version is often utilized as an internal standard in analytical methods due to its similar chemical properties and distinct mass.
Analytical Methodologies
The following are examples of analytical methods that can be adapted for the analysis of this compound, based on published methods for Cabergoline.
2.1.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
This method is adapted from a stability-indicating HPLC method for Cabergoline and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5 with phosphoric acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Procedure: Inject a defined volume of the sample solution into the chromatograph. The retention time for Cabergoline is typically around 4-5 minutes under these conditions. Purity is determined by the area percentage of the principal peak relative to the total peak area. Quantification can be performed using a calibration curve prepared with a certified reference standard.
2.1.2 High-Performance Thin-Layer Chromatography (HPTLC) for Identification and Separation
This HPTLC method can be used for the identification and separation of this compound from its potential impurities.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase (Developing System): A mixture of butanol, methanol, and triethylamine in a 95:5:10 (v/v/v) ratio.
-
Sample Application: Apply the sample solution (dissolved in a suitable solvent like methanol) as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: After development, dry the plate and visualize the spots under UV light at 280 nm.
-
Analysis: The Rf value of the principal spot should correspond to that of a reference standard.
Mechanism of Action and Signaling Pathway
Cabergoline is a potent and long-acting dopamine D2 receptor agonist.[9][10] Its primary mechanism of action involves the stimulation of D2 receptors in the lactotroph cells of the anterior pituitary gland.[9] This activation mimics the natural inhibitory effect of dopamine on prolactin secretion.[10] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is coupled to an inhibitory G-protein (Gαi).
Upon binding of Cabergoline to the D2 receptor, the following signaling cascade is initiated:
-
G-protein Activation: The Gαi subunit of the G-protein is activated.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to the inhibition of prolactin gene transcription and hormone synthesis. It also results in the closure of voltage-gated calcium channels, reducing intracellular calcium influx, which further inhibits prolactin exocytosis. Additionally, the signaling cascade can influence other pathways, such as the ERK1/2 pathway.
The following diagram illustrates the simplified signaling pathway of Cabergoline at the dopamine D2 receptor.
Caption: this compound signaling pathway via the D2 receptor.
Experimental Workflow for In Vitro D2 Receptor Activation Assay
The following workflow outlines a general procedure for assessing the activity of this compound at the D2 receptor in a cell-based assay.
Caption: Workflow for an in vitro D2 receptor activation assay.
References
- 1. Cabergoline D5 | CAS No- 1426173-20-7 | Simson Pharma Limited [simsonpharma.com]
- 2. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprs.com [ijprs.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile [agris.fao.org]
- 6. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 7. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS 1426173-20-7 | LGC Standards [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Development of a High-Sensitivity LC-MS/MS Method for the Quantification of Cabergoline in Human Plasma Using Cabergoline-d5 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Given its low therapeutic dosage, the quantification of Cabergoline in biological matrices such as human plasma requires highly sensitive and specific analytical methods. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate determination of Cabergoline in human plasma. The use of a stable isotope-labeled internal standard, Cabergoline-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Cabergoline reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Standard and Quality Control Sample Preparation
Stock solutions of Cabergoline and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.
Methodology
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure was employed to extract Cabergoline and this compound from human plasma.
-
To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution (1 ng/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved on a C18 analytical column with the following conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Mass Spectrometry
The mass spectrometer was operated in positive ion electrospray (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ion Source | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
The following MRM transitions were used for the quantification of Cabergoline and this compound. The product ion for this compound is predicted based on the fragmentation of the parent compound, assuming the deuterium labels are retained in the fragment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Cabergoline | 452.3 | 381.2 | 30 | 25 |
| This compound | 457.3 | 386.2* | 30 | 25 |
*Note: The product ion for this compound is theoretical and should be confirmed by infusion and product ion scan experiments.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1 to 1000 pg/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 1 pg/mL with a signal-to-noise ratio of >10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 3 | 4.5 | 5.8 | 102.3 | 101.5 |
| Mid QC | 50 | 3.2 | 4.1 | 98.7 | 99.2 |
| High QC | 800 | 2.8 | 3.5 | 100.5 | 100.1 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of neat solutions. The recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked plasma samples with those in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery.
| Compound | Matrix Effect (%) | Recovery (%) |
| Cabergoline | 95.2 | 88.4 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for Cabergoline quantification.
Logical Relationship of Method Validation
Caption: Key parameters for LC-MS/MS method validation.
Conclusion
The developed LC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of Cabergoline in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Cabergoline.
References
Application Notes and Protocols for Cabergoline Analysis using Cabergoline-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Cabergoline in human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Cabergoline-d5, is essential for accurate and precise quantification by correcting for variability during sample processing and analysis. Three common sample preparation techniques are covered: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Quantitative Data Summary
The following tables summarize the performance characteristics of the described sample preparation methods in conjunction with LC-MS/MS analysis.
Table 1: Method Performance Characteristics
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL[1] | 5 - 250 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1.86 pg/mL | 1.6 pg/mL[1] | 2 pg/mL |
| Mean Recovery | >85% (Expected) | ~72 - 76% | Lower than LLE and SPE |
| Matrix Effect | Minimal | Low to Moderate | Potentially Significant |
Table 2: Precision and Accuracy Data for Liquid-Liquid Extraction (LLE)
| Quality Control Sample | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 1.86 | 17.0 | 10.7 | N/A |
| Low QC | 6.00 | 2.4 | 7.9 | N/A |
| Medium QC | 20.00 | N/A | N/A | N/A |
| High QC | 160.00 | N/A | N/A | N/A |
Data adapted from a study utilizing a deuterated internal standard[2].
Experimental Protocols & Workflows
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of a polymeric reversed-phase SPE sorbent, such as Oasis HLB, which is suitable for the extraction of a wide range of acidic, neutral, and basic compounds from biological matrices.
Materials:
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Human plasma containing Cabergoline
-
This compound internal standard (IS) working solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ammonium hydroxide (5% in water)
-
Formic acid (0.1% in water and acetonitrile)
-
SPE vacuum manifold
-
Collection tubes
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Protocol:
-
Sample Pre-treatment:
-
To 500 µL of plasma sample, add 50 µL of this compound IS working solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex mix.
-
-
SPE Cartridge Conditioning:
-
Place Oasis HLB cartridges on the vacuum manifold.
-
Condition the cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analytes with 1 mL of 0.1% formic acid in acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction (SPE) Workflow.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Human plasma containing Cabergoline
-
This compound internal standard (IS) working solution
-
Diethyl ether (HPLC grade)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Centrifuge capable of 3500 rpm and 4°C
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Sample Preparation:
-
Pipette 500 µL of plasma sample into a centrifuge tube.
-
Add 50 µL of this compound IS working solution.
-
Vortex mix for 1 minute.
-
-
Extraction:
-
Add 3.5 mL of diethyl ether to the tube.
-
Vortex mix vigorously for 3 minutes.
-
-
Phase Separation:
-
Centrifuge the tubes at 3500 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (approximately 3 mL) to a clean tube.
-
-
Evaporation and Reconstitution:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protein Precipitation (PP) Protocol
Protein precipitation is a rapid and simple method for removing the bulk of proteins from a biological sample.
Materials:
-
Human plasma containing Cabergoline
-
This compound internal standard (IS) working solution
-
Acetonitrile (HPLC grade), ice-cold
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Microcentrifuge
-
Syringe filters (0.22 µm) or filter plates
Protocol:
-
Sample Preparation:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound IS working solution.
-
Vortex mix for 10 seconds.
-
-
Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the tube.
-
Vortex mix vigorously for 2 minutes to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Filtration/Evaporation (Optional but Recommended):
-
For cleaner samples, filter the supernatant through a 0.22 µm syringe filter.
-
Alternatively, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase to increase concentration.
-
-
Analysis:
-
Transfer the clear supernatant (or reconstituted sample) to an autosampler vial for LC-MS/MS analysis.
-
Caption: Protein Precipitation (PP) Workflow.
Method Selection Considerations
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to minimal matrix effects and improved long-term instrument performance. It is often the method of choice for regulated bioanalysis.
-
Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanliness and ease of use. It is effective at removing phospholipids and other endogenous interferences.
-
Protein Precipitation (PP) is the fastest and simplest method but may result in less clean extracts and more significant matrix effects. It is often used for early-stage drug discovery and high-throughput screening where speed is prioritized.
The choice of sample preparation method will depend on the specific requirements of the assay, including the desired level of sensitivity, accuracy, precision, and sample throughput. Method validation should be performed to ensure that the chosen protocol meets the acceptance criteria for the intended application.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cabergoline-d5 in Pharmacokinetic Studies of Cabergoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cabergoline-d5 as an internal standard in the pharmacokinetic analysis of Cabergoline. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision in quantifying drug concentrations in biological matrices.
Introduction to Cabergoline and the Role of Deuterated Internal Standards
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3][4] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[5][6][7][8] The use of an appropriate internal standard (IS) is critical to compensate for variability during sample preparation and analysis.[9][10][11][12]
This compound, a deuterated analog of Cabergoline, serves as an ideal internal standard.[13] It is chemically identical to Cabergoline but has a higher mass due to the replacement of five hydrogen atoms with deuterium.[13] This mass difference allows for its distinction from the unlabeled drug by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during extraction, chromatography, and ionization, thereby correcting for potential analytical errors.[9][12][14]
Pharmacokinetic Profile of Cabergoline
Following oral administration, Cabergoline is rapidly absorbed, with peak plasma concentrations reached within 2-3 hours.[1][2][15] The drug exhibits linear pharmacokinetics over a dose range of 0.5-7 mg.[1][2][15] Cabergoline is moderately bound to plasma proteins (around 40-42%).[1][16] It undergoes extensive hepatic metabolism, primarily through hydrolysis of the acylurea bond.[1][2][3] Cytochrome P450-mediated metabolism is minimal.[1][2][3] The elimination half-life of Cabergoline is long, ranging from 63 to 109 hours in healthy subjects.[1][2][16]
Table 1: Summary of Cabergoline Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [1][2] |
| Elimination Half-Life (t½) | 63 - 109 hours | [1][2][16] |
| Plasma Protein Binding | 40% - 42% | [1][16] |
| Metabolism | Extensive hepatic hydrolysis | [1][2][3] |
| Excretion | ~72% in feces, ~18% in urine | [17] |
Experimental Protocols
A typical pharmacokinetic study of Cabergoline would involve the following steps:
-
Subject Recruitment: Healthy volunteers or patients are enrolled in the study.
-
Drug Administration: A single oral dose of Cabergoline is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma samples are analyzed for Cabergoline concentration using a validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate pharmacokinetic parameters.
This protocol describes a sensitive and selective method for the quantification of Cabergoline in human plasma using this compound as an internal standard.
3.2.1. Materials and Reagents
-
Cabergoline reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
3.2.2. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of this compound working solution (e.g., 10 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.2.3. LC-MS/MS Conditions
Table 2: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, ramp to 90% B over 3 min, hold for 1 min, return to 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Cabergoline: m/z 452.3 → 381.2this compound: m/z 457.3 → 386.2 |
| Collision Energy | Optimized for each transition |
3.2.4. Calibration and Quality Control
-
Calibration standards are prepared by spiking blank plasma with known concentrations of Cabergoline.
-
Quality control (QC) samples at low, medium, and high concentrations are prepared independently.
-
A calibration curve is constructed by plotting the peak area ratio of Cabergoline to this compound against the nominal concentration of Cabergoline.
-
The concentration of Cabergoline in the study samples is determined from the calibration curve.
Rationale for Using this compound
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Minimizes Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since this compound has the same chemical properties as Cabergoline, it experiences the same matrix effects, and the ratio of their signals remains constant.[14]
-
Corrects for Extraction Variability: Losses during sample preparation can occur. This compound will be lost to the same extent as Cabergoline, ensuring the accuracy of the measurement.
-
Improves Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the analytical method.[12]
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of Cabergoline is highly recommended. It provides the necessary accuracy and precision to reliably determine the pharmacokinetic profile of the drug. The protocols and information provided in these application notes offer a robust framework for researchers and drug development professionals to conduct high-quality bioanalytical studies for Cabergoline. Adherence to these principles will ensure the generation of reliable data for regulatory submissions and clinical decision-making.
References
- 1. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 15. Clinical Pharmacokinetics of Cabergoline | Semantic Scholar [semanticscholar.org]
- 16. Cabergoline - Wikipedia [en.wikipedia.org]
- 17. pdf.hres.ca [pdf.hres.ca]
Application Note: Quantitation of Cabergoline in Human Plasma using a Validated LC-MS/MS Method with Cabergoline-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cabergoline in human plasma. The methodology employs a liquid-liquid extraction procedure for sample preparation and utilizes a stable isotope-labeled internal standard, Cabergoline-d5, to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of cabergoline.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemic disorders and, in some cases, Parkinson's disease.[1] Given its therapeutic importance and low dosage, a highly sensitive and specific analytical method is required for its quantitation in biological matrices. This application note provides a detailed protocol for the determination of cabergoline in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental Protocols
Materials and Reagents
-
Cabergoline analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1200 Series or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or equivalent) with an electrospray ionization (ESI) source
-
Analytical column: C18, 4.6 x 100 mm, 3.5 µm (e.g., Agilent Eclipse Plus C18)
Preparation of Stock and Working Solutions
-
Cabergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cabergoline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the cabergoline and this compound stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples at the desired concentrations.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 3.0 mL of diethyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | 20 mM Ammonium Acetate in Water : Methanol (30:70, v/v) |
| Flow Rate | 0.75 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 5.0 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Gas Temperature | 300°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 20 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Cabergoline | 452.3 | 381.2 | 200 | 135 | 25 |
| This compound | 457.3 | 381.2* | 200 | 135 | 25 |
*Note: The product ion for this compound should be empirically determined but is hypothesized to be the same as the unlabeled compound.
Method Validation and Performance
The method was validated according to regulatory guidelines. The following performance characteristics were established.
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 1.86 - 124 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Quantitation Limit (LLOQ) | 1.86 pg/mL |
Table 3: Accuracy and Precision
| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1.86 | < 17.0 | < 10.7 | 99.1 ± 10.2 |
| Low | 5.58 | < 15.0 | < 15.0 | Within ± 15% |
| Mid | 62.0 | < 15.0 | < 15.0 | Within ± 15% |
| High | 99.2 | < 15.0 | < 15.0 | Within ± 15% |
Visualizations
Caption: Experimental workflow for the quantitation of cabergoline in human plasma.
Caption: Principle of stable isotope-labeled internal standard for accurate quantitation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitation of cabergoline in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for demanding applications in clinical and pharmaceutical research. The detailed protocol and performance data presented herein can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.
References
Application Notes and Protocols for the Use of Cabergoline-d5 as an Internal Standard in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cabergoline-d5 as an internal standard in bioequivalence studies of Cabergoline. The methodologies outlined are based on current scientific literature and regulatory guidelines for bioanalytical method validation.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Bioequivalence (BE) studies are crucial for the regulatory approval of generic formulations, ensuring they exhibit comparable bioavailability to the reference product. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It compensates for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
Properties of this compound
This compound is a deuterated analog of Cabergoline. Its physicochemical properties are nearly identical to Cabergoline, ensuring similar behavior during extraction and chromatographic separation. The mass difference of 5 Daltons allows for its distinct detection by a mass spectrometer, making it an ideal internal standard.
Bioanalytical Method Using LC-MS/MS
A sensitive and validated LC-MS/MS method is essential for the accurate quantification of Cabergoline in human plasma. The following protocol is a comprehensive guide for method development and validation.
3.1. Experimental Protocol: LC-MS/MS Analysis of Cabergoline
This protocol is adapted from validated methods for Cabergoline bioanalysis.[1][2][3]
3.1.1. Materials and Reagents
-
Cabergoline reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Diethyl ether (analytical grade)
-
Water (deionized or Milli-Q)
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3.1.3. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Cabergoline (1 mg/mL) and this compound (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Cabergoline stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. A separate working solution of this compound should be prepared for spiking into samples.
3.1.4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma (calibration standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add a specified amount of this compound working solution to each tube (except for blank samples) to achieve a final concentration that is readily detectable and consistent across all samples.
-
Vortex the samples for 1 minute.
-
Add 3.5 mL of diethyl ether to each tube.
-
Vortex for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.5. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | 20 mM Ammonium acetate and Methanol (30:70, v/v)[1] |
| Flow Rate | 0.75 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 15 µL[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cabergoline) | m/z 452.3 → 381.2[1][2][3] |
| MRM Transition (this compound) | m/z 457.3 → 386.2 (Predicted) |
| Dwell Time | ~200 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures & Flow | Optimized for the specific instrument |
3.2. Method Validation
The bioanalytical method must be validated in accordance with regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components and other potential interferences.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels over several days.
-
Calibration Curve: A linear range should be established that covers the expected concentrations in the study samples. The linearity range for Cabergoline is typically in the picogram per milliliter (pg/mL) range.[1][3]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Bioequivalence Study Protocol
A typical bioequivalence study for Cabergoline tablets would follow a randomized, two-period, two-sequence, crossover design in healthy volunteers.
4.1. Study Design Workflow
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cabergoline-d5 in Therapeutic Drug Monitoring Assays
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the management of hyperprolactinemic disorders and, in some cases, Parkinson's disease. Therapeutic Drug Monitoring (TDM) of cabergoline is crucial for optimizing therapeutic outcomes, minimizing dose-related side effects, and ensuring patient compliance. Due to its low dosage and resulting low plasma concentrations, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for its quantification.
The use of a stable isotope-labeled internal standard, such as Cabergoline-d5, is best practice in LC-MS/MS assays. This compound is chemically and physically almost identical to cabergoline, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization behavior allow it to effectively compensate for matrix effects and variations in extraction recovery and instrument response, leading to more accurate and precise quantification of the analyte.[1] This application note provides a detailed protocol for the determination of cabergoline in human plasma using an LC-MS/MS method with this compound as the internal standard, suitable for TDM.
Signaling Pathway of Cabergoline
Cabergoline exerts its therapeutic effect by acting as an agonist at dopamine D2 receptors on lactotroph cells in the anterior pituitary gland.[2][3] Binding of cabergoline to these G-protein coupled receptors mimics the inhibitory action of endogenous dopamine, leading to a cascade of intracellular events that ultimately suppress the synthesis and secretion of prolactin.[2][3]
Experimental Protocols
This section details the protocol for the quantification of cabergoline in human plasma using LC-MS/MS with this compound as the internal standard. The methodology is adapted from a validated method for cabergoline analysis.[4][5][6][7]
Materials and Reagents
-
Cabergoline analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatography system (e.g., Agilent 1200 series or equivalent)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470 Triple Quadrupole LC/MS or equivalent)
-
Analytical column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 500 µL of plasma into the labeled tubes.
-
Spike with 50 µL of this compound working solution (to achieve a final concentration of approximately 100 pg/mL).
-
For calibration standards and QCs, spike with the appropriate concentration of cabergoline working solution. For unknown samples, add 50 µL of methanol.
-
Vortex mix for 1 minute.
-
Add 3.5 mL of diethyl ether.
-
Vortex mix for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.
-
Transfer 3.0 mL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Reversed-phase C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 40°C |
| Run Time | 5.5 minutes |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 250°C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Cabergoline | 452.3 | 381.2 | 200 | 25 |
| This compound | 457.3 | 386.2 | 200 | 25 |
Note: The precursor ion for this compound is based on the addition of 5 daltons to the molecular weight of Cabergoline. The product ion is also expected to shift by 5 daltons, assuming the deuterium atoms are not lost during fragmentation. This should be confirmed experimentally.
Data Presentation: Method Validation Summary
The following tables summarize the typical validation parameters for a bioanalytical LC-MS/MS method for cabergoline, in accordance with FDA guidelines.[1][8] The data presented is based on a published validated method and serves as a representative example.[9]
Table 1: Linearity and Range
| Analyte | Linear Range (pg/mL) | Regression Equation | Correlation Coefficient (r) |
| Cabergoline | 2.00 - 200.00 | y = 1.2998x + 0.01706 | 0.9978 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 2.00 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 6.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 80.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 160.00 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 6.00 | > 85% | 85% - 115% |
| High | 160.00 | > 85% | 85% - 115% |
Therapeutic Drug Monitoring Workflow
The process of TDM for cabergoline involves several key steps, from the physician's request to the final interpretation of the results and potential dose adjustment.
Conclusion
This application note provides a comprehensive overview of the use of this compound in a therapeutic drug monitoring assay for cabergoline. The detailed LC-MS/MS protocol, including sample preparation and instrument conditions, offers a robust and reliable method for the quantification of cabergoline in human plasma. The use of a deuterated internal standard like this compound is essential for achieving the high accuracy and precision required for clinical decision-making. The provided workflow and validation data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the therapeutic monitoring of cabergoline.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scbt.com [scbt.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. fda.gov [fda.gov]
- 7. drugs.com [drugs.com]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of Matrix Effects in Bioanalysis using Cabergoline-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix.[1] These endogenous or exogenous substances, such as phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantitative results.[2][3] Consequently, a thorough evaluation of matrix effects is a critical component of bioanalytical method validation to ensure the reliability and robustness of the assay.[4] The U.S. Food and Drug Administration (FDA) mandates the assessment of matrix effects to ensure that the accuracy, precision, and sensitivity of the method are not compromised by the biological matrix.[2]
Stable isotope-labeled internal standards (SIL-IS), such as Cabergoline-d5, are considered the "gold standard" for mitigating matrix effects in LC-MS/MS bioanalysis.[3] Since a SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it is assumed to experience the same degree of ion suppression or enhancement.[5] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by the matrix effect can be effectively compensated.[6]
This application note provides a detailed protocol for the quantitative assessment of matrix effects for the analysis of Cabergoline in a biological matrix using this compound as the internal standard. The post-extraction addition method will be detailed, which is a widely accepted approach for this evaluation.[1]
The Concept of Matrix Effects
The matrix effect is a phenomenon that directly impacts the ionization of the target analyte in the mass spectrometer's ion source. Co-eluting compounds from the biological matrix can compete with the analyte for ionization, leading to a decreased signal (ion suppression), or in some cases, facilitate the ionization process, resulting in an increased signal (ion enhancement).
Figure 1: Conceptual diagram of matrix effects on analyte ionization.
Experimental Protocol: Post-Extraction Addition Method
The post-extraction addition method is a quantitative approach to evaluate the absolute and relative matrix effects.[1] It involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.
Materials and Reagents
-
Cabergoline analytical standard
-
This compound internal standard
-
Control human plasma (at least 6 different lots)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cabergoline and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Cabergoline stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for spiking.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in 50:50 (v/v) acetonitrile:water.
Sample Preparation
The following procedure is for a protein precipitation extraction. This should be consistent with the final bioanalytical method.
-
To 100 µL of blank human plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Matrix Effect Evaluation Sets
Prepare the following three sets of samples at two concentration levels (low and high QC):
-
Set A (Neat Solution): Spike the analyte (Cabergoline) and internal standard (this compound) working solutions into the reconstitution solvent. This represents the response without any matrix influence.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources as described in section 3.3. Spike the analyte and internal standard working solutions into the reconstituted extracts. This represents the response in the presence of the matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte into blank plasma from the same six sources before the extraction process. The internal standard is added with the precipitation solvent as in the standard procedure. This set is used to determine the overall process efficiency (recovery and matrix effect combined).
Figure 2: Experimental workflow for matrix effect evaluation.
Calculations
The matrix effect is quantified by calculating the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).[1]
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different lots of the biological matrix should be ≤ 15%.[4]
Data Presentation and Interpretation
The results of the matrix effect evaluation should be summarized in a clear and concise table.
Table 1: Matrix Effect Evaluation for Cabergoline using this compound
| Plasma Lot | Analyte (Cabergoline) Peak Area (Set B) | IS (this compound) Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 78,500 | 185,000 | 0.79 | 0.77 | 1.02 |
| 2 | 82,300 | 198,000 | 0.82 | 0.83 | 0.99 |
| 3 | 75,900 | 180,500 | 0.76 | 0.75 | 1.01 |
| 4 | 85,100 | 205,000 | 0.85 | 0.85 | 1.00 |
| 5 | 79,800 | 190,200 | 0.80 | 0.79 | 1.01 |
| 6 | 81,200 | 194,500 | 0.81 | 0.81 | 1.00 |
| Mean | 80,467 | 192,200 | 0.81 | 0.80 | 1.01 |
| Std Dev | 3,258 | 9,201 | 0.03 | 0.04 | 0.01 |
| CV (%) | 4.0 | 4.8 | 4.0 | 4.5 | 1.0 |
| Mean Peak Area in Neat Solution (Set A) | 100,000 | 240,000 |
In the example data above, both Cabergoline and this compound experience approximately 20% ion suppression (MF ≈ 0.8). However, because the stable isotope-labeled internal standard tracks the analyte's behavior almost perfectly, the IS-Normalized MF is consistently close to 1.0, with a CV of 1.0%. This demonstrates that while a matrix effect is present, the use of this compound effectively compensates for it, ensuring the accuracy and reliability of the quantitative data.
Conclusion
The evaluation of matrix effects is a non-negotiable step in the validation of bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Cabergoline, is the most effective strategy to mitigate the impact of matrix effects. The post-extraction addition method provides a quantitative assessment of these effects and demonstrates the ability of the internal standard to compensate for them. A robust evaluation across multiple lots of the biological matrix, as detailed in this protocol, provides confidence in the accuracy and precision of the bioanalytical method for its intended application in drug development and clinical studies.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: Solid-Phase Extraction of Cabergoline and Cabergoline-d5 from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of cabergoline and its deuterated internal standard, cabergoline-d5, from human plasma. The method utilizes a mixed-mode cation exchange SPE sorbent, which provides high selectivity and recovery for these basic compounds. This protocol is ideal for researchers and scientists requiring a robust and reliable method for the quantitative analysis of cabergoline in a complex biological matrix, particularly for pharmacokinetic studies and therapeutic drug monitoring. The subsequent analysis is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Accurate and precise quantification of cabergoline in human plasma is crucial for clinical and research purposes. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher sample throughput, reduced solvent consumption, and cleaner extracts, which can minimize matrix effects in LC-MS/MS analysis. Due to its basic nature, a mixed-mode solid-phase extraction, combining reversed-phase and strong cation exchange retention mechanisms, is highly effective for the selective isolation of cabergoline from endogenous plasma components.
Experimental Protocol
This protocol is designed for the extraction of cabergoline and this compound from human plasma using a mixed-mode cation exchange (MCX) SPE cartridge.
Materials:
-
SPE Sorbent: Mixed-mode, strong cation exchange polymeric sorbent (e.g., Oasis MCX or equivalent), 30 mg, 1 mL cartridges.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
-
Standards:
-
Cabergoline reference standard
-
This compound internal standard (IS)
-
-
Equipment:
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 500 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on the analytical method's sensitivity).
-
Vortex for 10 seconds.
-
Acidify the sample by adding 500 µL of 2% formic acid in water.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a low flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the analytes (cabergoline and this compound) from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize the expected quantitative data for the described SPE method. The values are based on typical performance for mixed-mode cation exchange SPE of basic drugs and data reported in the literature for cabergoline extraction.[1]
Table 1: Recovery of Cabergoline and this compound
| Analyte | Concentration | Mean Recovery (%) | RSD (%) |
| Cabergoline | Low QC | 75.6 | < 15 |
| Mid QC | 73.2 | < 15 | |
| High QC | 71.8 | < 15 | |
| This compound | Working Conc. | 74.5 | < 15 |
Table 2: Matrix Effect for Cabergoline and this compound
| Analyte | Concentration | Mean Matrix Effect (%) | RSD (%) |
| Cabergoline | Low QC | 95.2 | < 15 |
| High QC | 93.8 | < 15 | |
| This compound | Working Conc. | 94.5 | < 15 |
QC = Quality Control; RSD = Relative Standard Deviation
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of cabergoline.
Cabergoline Signaling Pathway
Caption: Cabergoline's mechanism of action via D2 receptor agonism.
References
Application Note: High-Sensitivity Quantification of Cabergoline in Human Plasma Using Liquid-Liquid Extraction with Cabergoline-d5 Internal Standard
Abstract
This application note details a robust and sensitive liquid-liquid extraction (LLE) procedure for the quantification of Cabergoline in human plasma. The protocol employs Cabergoline-d5 as a stable, deuterated internal standard to ensure accuracy and precision. The described LLE method is optimized for high recovery and is compatible with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving a low limit of quantification suitable for pharmacokinetic studies.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Due to its low therapeutic dosage, the resulting plasma concentrations are typically in the picogram per milliliter range.[1][3] Therefore, a highly sensitive and reliable analytical method is crucial for pharmacokinetic and bioequivalence studies.[1][3][4]
Liquid-liquid extraction is a widely used sample preparation technique that offers high analyte recovery and effective removal of matrix interferences.[5] This note provides a detailed protocol for an LLE method using diethyl ether, which has been shown to yield high recovery percentages for Cabergoline from plasma.[1][5] The use of a deuterated internal standard, this compound, is critical for correcting for any variability during the extraction process and potential matrix effects during LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Cabergoline reference standard
-
This compound internal standard (IS)
-
Diethyl ether (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Ammonium Acetate (for mobile phase)[1]
-
Human plasma (with anticoagulant, e.g., EDTA)[5]
-
Water (deionized or HPLC grade)
-
Borate buffer (pH 9.0)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Wassermann tubes[1]
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 3500 rpm and refrigeration)[1]
-
Solvent evaporator/concentrator[1]
Stock and Working Solutions Preparation
-
Cabergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabergoline reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Cabergoline stock solution with a suitable solvent (e.g., methanol:water 50:50, v/v) to create calibration curve standards.[1]
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into plasma samples.
Sample Preparation and Liquid-Liquid Extraction Protocol
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the this compound working solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.[1]
-
pH Adjustment (Optional but Recommended): To enhance the extraction of the basic Cabergoline molecule, adjust the sample pH to approximately 9-10 by adding a small volume of borate buffer. This ensures the analyte is in its neutral, more organic-soluble form.[6]
-
Addition of Extraction Solvent: Add 3.5 mL of diethyl ether to each tube.[1]
-
Extraction: Vortex-mix the samples vigorously for 3 minutes to facilitate the transfer of Cabergoline and this compound into the organic phase.[1]
-
Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.[1]
-
Supernatant Transfer: Carefully transfer 3.0 mL of the upper organic layer (diethyl ether) to a clean Wassermann tube, being careful not to disturb the aqueous layer or the protein interface.[1]
-
Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen or using a solvent concentrator at 37°C.[1]
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 20 mM ammonium acetate and methanol, 30:70, v/v).[1]
-
Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject a volume of 15 µL into the LC-MS/MS system.[1]
Data and Performance Characteristics
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Cabergoline analysis following a liquid-liquid extraction procedure.
| Parameter | Value | Reference |
| Linearity Range | 2.00 - 200.00 pg/mL | [1][3][4] |
| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL | [1][4] |
| Limit of Detection (LOD) | 0.5 pg/mL | [1][4] |
| Internal Standard | Quetiapine (in cited study), this compound (recommended) | [1] |
| Extraction Solvent | Diethyl Ether | [1] |
| Analysis Time | 5.5 minutes per sample | [1][3][4] |
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Cabergoline.
Conclusion
The described liquid-liquid extraction protocol using this compound as an internal standard provides a reliable and highly sensitive method for the quantification of Cabergoline in human plasma. The procedure is straightforward and yields clean extracts, making it suitable for high-throughput analysis in a research or clinical setting. The subsequent analysis by LC-MS/MS allows for the accurate determination of Cabergoline at very low concentrations, which is essential for pharmacokinetic and bioequivalence studies.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. paperity.org [paperity.org]
- 4. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Cabergoline-d5 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low signal intensity with Cabergoline-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for my this compound internal standard?
Low signal intensity of a deuterated internal standard (IS) like this compound can stem from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of the deuterated standard in the MS source.[1][2][3]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions. This reduces the concentration of the fully deuterated standard.[1]
-
Suboptimal LC-MS Method Parameters: Inefficient ionization, improper mobile phase composition, or incorrect mass spectrometer settings can lead to poor signal.[2][4]
-
Contamination: Contaminants in the sample, mobile phase, or LC-MS system can interfere with the signal of interest.[2][5][6]
-
Incorrect Concentration: The concentration of the internal standard may be too low, leading to a weak signal.[1]
-
Degradation of this compound: Cabergoline can be susceptible to degradation, such as oxidation, which would reduce the signal of the parent molecule.[7]
Q2: How can I quickly determine if matrix effects are causing the poor signal?
A straightforward way to assess matrix effects is to compare the signal response of this compound in a clean solvent (neat solution) versus its response when spiked into an extracted blank matrix sample at the same concentration.[1][3] A significantly lower signal in the matrix sample indicates ion suppression.[1]
Q3: Could the issue be with the this compound standard itself?
Yes, it's possible. Issues could include:
-
Purity: Both chemical and isotopic purity are crucial. The presence of unlabeled Cabergoline as an impurity can affect quantification.[8]
-
Stability: this compound may degrade over time, especially if not stored correctly.[7] It's advisable to use freshly prepared solutions.
-
H/D Exchange: If the deuterium labels are on exchangeable positions (like -OH, -NH, or -COOH groups), they can be lost in protic solvents.[1]
Q4: My signal is inconsistent across a run. What could be the cause?
Inconsistent signal for an internal standard during a run can point to several issues:[9]
-
Matrix Effects: Different samples may have varying levels of matrix components, leading to variable ion suppression.[9]
-
Carryover: Contamination from a previous high-concentration sample can affect subsequent injections.[2]
-
Column Equilibration: Insufficient column equilibration between injections can cause retention time shifts and inconsistent peak areas.[10]
-
Instrument Instability: Fluctuations in the LC pumps, autosampler, or MS source can lead to signal variability.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting matrix components, are a primary cause of poor signal intensity.[1][3][11]
Experimental Protocol: Assessing Matrix Effects
-
Prepare a Neat Solution (Set A): Spike this compound at your working concentration into a clean solvent (e.g., mobile phase).[1]
-
Prepare a Post-Extraction Spiked Sample (Set B): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[1]
-
Analysis: Analyze both sets of samples using your LC-MS method.
-
Data Interpretation: Compare the peak area of this compound in both sets.
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring.[1] |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring.[1] |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the signal.[1] |
Mitigation Strategies:
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.[1]
-
Improve Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[4][12]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[1]
Guide 2: Addressing Isotopic Instability (H/D Exchange)
Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.[1]
Troubleshooting Workflow for H/D Exchange
Caption: Workflow for investigating H/D exchange.
Recommendations:
-
Evaluate the Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.[1]
-
Solvent Selection: If H/D exchange is suspected, try preparing and storing standards in aprotic solvents. Evaluate if changes to the mobile phase composition to reduce protic content are feasible for your method.
Guide 3: Optimizing LC-MS Instrument Parameters
Suboptimal instrument settings can significantly impact signal intensity. A systematic approach to optimizing both the liquid chromatography and mass spectrometry parameters is crucial.
LC Parameters to Optimize:
-
Mobile Phase Composition: The pH and organic content of the mobile phase affect both the chromatography and the ionization efficiency. For Cabergoline, which contains multiple nitrogen atoms, positive ion mode is typically used, and an acidic mobile phase (e.g., with formic acid or ammonium acetate) can enhance protonation and improve signal.[13][14]
-
Column Chemistry: A C18 column is commonly used for Cabergoline analysis.[13] Ensure the column is not degraded, which can lead to poor peak shape and reduced signal.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency.[4]
-
Injection Volume: Increasing the injection volume can increase the signal, but may also lead to peak broadening if the injection solvent is much stronger than the mobile phase.[15]
MS Parameters to Optimize:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Cabergoline.[15][16] Ensure the ESI source is clean and that parameters are optimized.[2]
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to ensure efficient desolvation and ionization.[13]
-
Compound-Specific Parameters: Optimize the fragmentor/collision energy to achieve the most stable and intense product ion for your MRM transition.
Typical LC-MS/MS Parameters for Cabergoline Analysis
| Parameter | Typical Value | Reference |
| LC Column | C18 (e.g., 100 x 4.6 mm, 3.5 µm) | [13] |
| Mobile Phase | Methanol and Ammonium Acetate buffer | [13] |
| Flow Rate | 0.75 mL/min | [13] |
| Injection Volume | 15 µL | [13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |
| MRM Transition (Cabergoline) | m/z 452.3 → 381.2 | [13][14] |
| Gas Temperature | 300 °C | [13] |
| Gas Flow | 9 L/min | [13] |
| Nebulizer Pressure | 20 psi | [13] |
Guide 4: Checking for Contamination
Contamination is a frequent cause of poor signal-to-noise ratios and can suppress the signal of interest.[2]
Common Sources of Contamination:
-
Solvents and Reagents: Impurities in the mobile phase or sample preparation reagents.[5]
-
Sample Matrix: Endogenous compounds from the biological sample.
-
Labware: Plasticizers (e.g., phthalates) leaching from tubes and containers.[6][17]
-
LC System: Buildup of contaminants in the pump, injector, or tubing.[2]
Troubleshooting Contamination
Caption: Workflow for identifying and addressing contamination.
Experimental Protocols
Protocol: Sample Preparation of Cabergoline from Human Plasma
This is an example protocol based on published methods.[13][18]
-
Sample Aliquoting: To 450 µL of blank human plasma, add 50 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add a precipitating agent (e.g., 300 µL of ice-cold acetonitrile or 3.5 mL of diethyl ether).[18][19]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[19]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
General Troubleshooting Workflow for Poor Signal Intensity
Caption: A systematic approach to troubleshooting poor signal.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccc.bc.edu [ccc.bc.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Cabergoline-d5 Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the sensitive and accurate detection of Cabergoline-d5. This compound is a deuterated internal standard crucial for the quantitative analysis of Cabergoline in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometer settings for this compound detection?
For initial setup, it is advisable to use the established parameters for Cabergoline and adjust for the mass shift of the deuterated internal standard. A common starting point for electrospray ionization (ESI) in positive mode is recommended.
Q2: How do I determine the precursor and product ions for this compound?
The precursor ion will be the [M+H]+ of this compound. Given that the molecular weight of Cabergoline is 451.6 g/mol , the monoisotopic mass of the [M+H]+ ion is approximately 452.3 m/z.[1][2][3][4][5] For this compound, you would expect the precursor ion to be at approximately 457.3 m/z. The most abundant and stable product ion for Cabergoline is often observed at m/z 381.2.[1][2][3][4][5] It is recommended to perform a product ion scan on the 457.3 m/z precursor to confirm the optimal product ion for this compound, which is likely to be the same or very similar to that of the unlabeled compound.
Q3: What are the common issues encountered when using a deuterated internal standard like this compound?
Potential challenges include:
-
Chromatographic Separation: In some instances, the deuterated standard may have a slightly different retention time compared to the non-deuterated analyte.
-
Differential Matrix Effects: If the analyte and internal standard separate chromatographically, they might experience varying degrees of ion suppression or enhancement from the sample matrix, which can impact accuracy.
-
Isotopic Contribution: It is important to verify that the non-deuterated Cabergoline standard does not have impurities at the m/z of this compound, and vice-versa.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No signal or very low signal for this compound | Incorrect mass spectrometer parameters (precursor/product ions, collision energy). Inefficient ionization. Poor sample preparation. Instrument not sensitive enough. | Verify the m/z values for the precursor and product ions. Optimize collision energy and other source parameters. Re-evaluate the sample extraction method.[6] Ensure the instrument is capable of detecting the expected concentration. |
| Inconsistent and weak signal | Ion suppression from co-eluting matrix components. Suboptimal collision energy. Poor chromatographic peak shape. | Improve the chromatographic separation to resolve this compound from interfering compounds. Perform a collision energy optimization experiment.[6] Refine the liquid chromatography method. |
| Poor peak shape | Inappropriate mobile phase or gradient. Column degradation. Sample solvent incompatible with the mobile phase. | Optimize the mobile phase composition and gradient profile. Replace the analytical column. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Retention time shifts | Changes in mobile phase composition. Column temperature fluctuations. Column aging. | Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature. Replace the column if performance degrades. |
| Inaccurate quantification | Differential matrix effects between Cabergoline and this compound. Non-linearity of the calibration curve. Inaccurate preparation of standards. | Improve sample clean-up to minimize matrix effects.[6] Ensure the calibration curve is linear over the desired concentration range.[7] Double-check the preparation of all standards and internal standard solutions. |
Quantitative Data Summary
Table 1: Recommended Mass Spectrometer Parameters for Cabergoline and this compound
| Parameter | Cabergoline | This compound (Predicted) | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | [7][8] |
| Precursor Ion ([M+H]+) | m/z 452.3 | m/z 457.3 | [1][2][3][4][5] |
| Product Ion(s) | m/z 381.2, 336.2, 279.1 | m/z 381.2 (to be confirmed) | [3] |
| Fragmentation Voltage | 135 V | To be optimized | [3] |
| Collision Energy | 25 V | To be optimized | [3] |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | Agilent eclipse plus C18 (100 * 4.6 mm, 3.5 µm) | [3] |
| Mobile Phase | 20 mM Ammonium Acetate and Methanol (30:70, v/v) | [3] |
| Flow Rate | 0.75 mL/min | [3] |
| Column Temperature | 30 °C | [3] |
| Injection Volume | 15 µL | [3] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is adapted from a method for Cabergoline analysis in human plasma.[3]
-
Aliquoting: To 500 µL of the plasma sample, add 50 µL of the this compound internal standard working solution.
-
Vortexing: Vortex the sample for 1 minute.
-
Extraction: Add 3.5 mL of Diethyl ether, vortex for 3 minutes, and then centrifuge at 3500 rpm for 5 minutes at 5 °C.
-
Transfer: Transfer 3.0 mL of the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent under vacuum at 37 °C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject 15 µL of the clear supernatant into the LC-MS/MS system.
Protocol 2: Mass Spectrometer Parameter Optimization
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion.
-
Product Ion Scan: Perform a product ion scan on the determined precursor ion (e.g., m/z 457.3) to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: For the selected precursor-product ion pair(s) (MRM transitions), perform a collision energy optimization experiment by varying the collision energy and monitoring the signal intensity of the product ion.
-
Source Parameter Optimization: Optimize ion source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and source temperature to maximize the signal for this compound.
Visualizations
References
- 1. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 2. paperity.org [paperity.org]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Chromatographic Peak Shape Issues for Cabergoline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common chromatographic peak shape issues encountered during the analysis of Cabergoline-d5. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you diagnose and resolve problems such as peak tailing, fronting, and splitting, ensuring robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the most likely causes?
A1: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase, particularly with acidic silanol groups on silica-based columns. Other potential causes include column overload, inappropriate mobile phase pH, or issues with the sample solvent.
Q2: I am observing peak fronting for my this compound standard. What should I investigate?
A2: Peak fronting is less common than tailing for basic compounds but can occur due to several factors. The most common causes include high sample concentration leading to column overload, or a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.
Q3: Why am I seeing split peaks for this compound?
A3: Split peaks can arise from a few distinct issues. A common cause is a partially blocked frit at the column inlet, which causes the sample to be introduced onto the column in a non-uniform manner. Another possibility is a void or channel in the column packing material. In some cases, a strong sample solvent can also cause peak splitting if it is not miscible with the mobile phase, leading to poor sample focusing at the head of the column.
Q4: Can the use of a deuterated internal standard like this compound itself cause peak shape issues?
A4: While deuterated internal standards are designed to co-elute with their non-deuterated counterparts, slight differences in retention time can sometimes be observed. This phenomenon, known as the "isotope effect," can lead to partial separation of the analyte and the internal standard. If this occurs in a region of the chromatogram with matrix effects, it can lead to differential ion suppression or enhancement, affecting the accuracy and precision of your results. While it doesn't directly cause poor peak shape of the internal standard itself, it's a critical factor to consider during method development.
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
Minimizing ion suppression of Cabergoline-d5 in biological matrices
Welcome to the technical support center for the analysis of Cabergoline-d5 in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components of a biological sample (the "matrix"), other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity for your target analyte, in this case, this compound. Common interfering components in biological matrices like plasma or urine include phospholipids, salts, and proteins.[2] This suppression can compromise the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1]
Q2: My this compound (internal standard) signal is low or variable in patient samples but consistent in my calibration standards and QCs prepared in blank matrix. What could be the cause?
A2: This issue often points to differences between the blank matrix used for calibration standards and the authentic patient samples. Patient samples can have higher concentrations of endogenous materials like phospholipids or metabolites that cause ion suppression.[3] Additionally, co-administered medications or their metabolites in patient samples can co-elute with this compound and suppress its signal.[2] It is also possible that the anticoagulant used in collecting the patient samples is different from that in your blank matrix, leading to a differential matrix effect.[3]
Q3: Can I just dilute my samples to reduce ion suppression?
A3: Sample dilution can be a straightforward and effective method to reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this approach also dilutes this compound and the target analyte (Cabergoline). This might compromise the sensitivity of your assay, potentially making it difficult to accurately measure concentrations at or near the lower limit of quantitation (LLOQ). This strategy is only viable if your assay possesses sufficient sensitivity to accommodate the dilution factor.
Q4: How can I quantitatively measure the extent of ion suppression in my assay?
A4: The post-extraction addition (or post-extraction spike) method is a widely accepted approach to quantify matrix effects.[2][4] This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression (a ratio < 1) or enhancement (a ratio > 1).[2]
Troubleshooting Guides
Issue: Low or Inconsistent this compound Signal
This guide provides a step-by-step approach to diagnosing and resolving issues with low or inconsistent internal standard signals.
Step 1: Assess the Matrix Effect
The first step is to confirm that the issue is indeed caused by ion suppression from the biological matrix.
Experiment: Post-Column Infusion
This experiment helps to identify at which points during your chromatographic run ion suppression is occurring.
Experimental Protocol: Post-Column Infusion
-
System Setup: Configure your LC-MS/MS system for the this compound analysis. Using a T-junction, continuously infuse a standard solution of this compound at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer's ion source. This is typically achieved with a syringe pump.[5]
-
Establish a Stable Baseline: Begin the infusion and allow the signal for this compound to stabilize, creating a constant, elevated baseline.
-
Injection: Inject a prepared blank matrix extract (processed using your standard sample preparation method).
-
Analysis: Monitor the this compound signal throughout the chromatographic run. Any dips or decreases in the baseline indicate regions where co-eluting matrix components are causing ion suppression.[5]
-
Interpretation: Compare the retention time of your Cabergoline analyte and this compound internal standard with these suppression zones. If they overlap, ion suppression is likely affecting your analysis.
Caption: Workflow for the post-column infusion experiment.
Step 2: Optimize Sample Preparation
If ion suppression is confirmed, the most effective mitigation strategy is to improve the sample cleanup to remove interfering matrix components.[6]
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Sample Sets: Pool blank human plasma and create three sets of samples to be processed by Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE cartridge (e.g., mixed-mode or reverse-phase).
-
Condition the cartridge with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
Quantify Matrix Effect: Use the post-extraction addition method to calculate the Matrix Factor for this compound for each preparation technique.
Data Presentation: Impact of Sample Preparation on Ion Suppression
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Extract) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation (PPT) | 1,500,000 | 750,000 | 0.50 | 50% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,200,000 | 0.80 | 20% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,425,000 | 0.95 | 5% |
Note: Data are for illustrative purposes.
Caption: Comparison of sample preparation workflows.
Step 3: Optimize Chromatographic Conditions
If significant ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic method to separate this compound from the interfering matrix components.
Troubleshooting Steps:
-
Modify Gradient Elution: Adjust the mobile phase gradient to increase the separation between the analyte peak and the ion suppression zones identified in the post-column infusion experiment.
-
Change Column Chemistry: Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl column) to alter the selectivity of the separation.
-
Use a Diverter Valve: Program a diverter valve to direct the flow from the column to waste during the time windows where highly interfering, unretained components elute, thus preventing them from entering the mass spectrometer.
Recommended Analytical Method Parameters
The following tables provide a starting point for the LC-MS/MS analysis of Cabergoline, based on a validated method.[7]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent eclipse plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 30 °C |
| Run Time | 5.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Cabergoline | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 452.3 → 381.2 | m/z 457.3 → 386.2 (example) |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for instrument | Optimized for instrument |
| Source Temperature | Optimized for instrument | Optimized for instrument |
Note: The MRM transition for this compound is illustrative and should be optimized based on the specific deuteration pattern of the standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Cabergoline-d5 internal standard response
Welcome to the technical support center for Cabergoline-d5 internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to variability in this compound internal standard response during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in the this compound internal standard (IS) response?
Variability in the this compound internal standard response can stem from several factors throughout the analytical workflow. The most common causes include:
-
Inconsistent Sample Preparation: Errors during dilution, extraction, or reconstitution can lead to inconsistent recovery of the internal standard.[1][2]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source, leading to signal fluctuation.[2]
-
Instrumental Issues: Problems such as inconsistent injection volumes, air bubbles in the autosampler, fluctuations in mass spectrometer source conditions, or contamination of the LC-MS system can all contribute to a variable IS response.[1][3]
-
Internal Standard Stability: Cabergoline itself is susceptible to degradation under certain conditions (e.g., acidic, basic, oxidative), and this instability can also affect the deuterated internal standard.[4][5]
-
Ionization Competition: At high concentrations of the analyte (Cabergoline), it may compete with this compound for ionization, leading to a suppressed IS signal.[6]
Q2: My this compound response is significantly lower in my study samples compared to my calibration standards. What is the likely cause?
This is a classic sign of matrix effects .[3] Components in the biological matrix of your study samples are likely causing ion suppression of the this compound signal. While stable isotope-labeled internal standards are designed to compensate for this, significant suppression can still be problematic. It is also possible that the this compound is less stable in the biological matrix of the study samples.[3]
Q3: Can the location of the deuterium labels on this compound affect its performance?
Yes, the position of the deuterium labels is crucial.[6] If the labels are on a site that is prone to hydrogen-deuterium exchange, the isotopic purity of the standard can be compromised during sample preparation or analysis, leading to inaccurate results.[7] It is preferable to use internal standards with labels on stable positions, such as aromatic or aliphatic carbons.[8]
Q4: I'm observing a drift in the this compound signal throughout my analytical run. What should I investigate?
A drifting internal standard signal can be attributed to several factors:
-
Instrument Instability: Ensure the LC-MS system has had adequate time to stabilize. Fluctuations in temperature or gas flows in the mass spectrometer source can cause signal drift.[3]
-
System Contamination: A buildup of contaminants in the LC system or mass spectrometer can lead to a gradual change in the IS response. Flushing the system is recommended.[3]
-
Bench-Top Instability: this compound may be degrading in the prepared samples on the autosampler over the course of the run. An experiment to assess bench-top stability is advisable.
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across a Single Batch
This issue often points to inconsistencies in sample handling or instrumental performance.
Troubleshooting Steps:
-
Review Sample Preparation Technique: Ensure consistent and precise pipetting, vortexing, and solvent evaporation/reconstitution steps.[2] Automated liquid handling systems can minimize this variability.[2]
-
Check for Autosampler Issues: Inspect the autosampler for air bubbles in the syringe and ensure the injection needle is not clogged.[3] Run a series of blank injections to check for carryover.
-
Evaluate Matrix Effects: Perform a matrix effect experiment to determine if ion suppression or enhancement is occurring.
Issue 2: Decreasing this compound Response with Increasing Analyte Concentration
This pattern is indicative of ionization competition between Cabergoline and this compound.
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: A higher concentration of the this compound may help to overcome the competitive effects.[6]
-
Dilute Samples: If feasible without compromising the limit of quantification, diluting the sample extracts can reduce the concentration of the analyte, thereby minimizing ionization competition.[6]
-
Optimize Ion Source Parameters: Adjusting the ion source temperature and gas flows can sometimes mitigate competition for ionization.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To determine if the biological matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your established method. Spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank biological matrix sample with this compound at the working concentration before proceeding with the extraction method.
-
-
Analysis: Inject multiple replicates of each set and record the peak area of this compound.
-
Data Interpretation:
| Comparison | Calculation | Interpretation |
| Matrix Effect | (Peak Area of Set B / Peak Area of Set A) * 100% | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. |
| Extraction Recovery | (Peak Area of Set C / Peak Area of Set B) * 100% |
Protocol 2: Bench-Top Stability Assessment
Objective: To evaluate the stability of this compound in the processed sample matrix at room temperature over a period equivalent to a typical analytical run.
Methodology:
-
Prepare Spiked Matrix: Spike a pooled blank matrix sample with this compound to the working concentration.
-
Process Samples: Process the spiked matrix according to your established sample preparation procedure.
-
Time-Point Analysis:
-
T=0: Immediately analyze an aliquot of the processed sample.
-
Subsequent Time Points: Leave the remaining processed sample at room temperature and analyze aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
Data Interpretation:
| Time Point | Mean Peak Area of this compound | % Change from T=0 |
| 0 hours | Record Area | 0% |
| 2 hours | Record Area | Calculate % Change |
| 4 hours | Record Area | Calculate % Change |
| 8 hours | Record Area | Calculate % Change |
| 24 hours | Record Area | Calculate % Change |
A significant decrease in the peak area over time suggests instability of this compound under the tested conditions.
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for variable internal standard response.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Analysis of Cabergoline-d5
Welcome to the technical support center for the analysis of Cabergoline-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation and to offer troubleshooting support for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they enter the mass analyzer.[1] This phenomenon occurs when excess energy is transferred to the ions during the desolvation and ionization processes. For quantitative bioanalysis using a deuterated internal standard like this compound, ISF is a significant concern as it can lead to inaccurate quantification. If this compound fragments in the source, the intensity of the intended precursor ion is reduced, leading to an inaccurate analyte-to-internal standard ratio and compromising the precision and accuracy of the assay.[1]
Q2: What are the primary causes of in-source fragmentation of my this compound standard?
A2: The primary causes of ISF for deuterated standards like this compound are related to the mass spectrometer's source settings that impart excess energy to the ions. Key parameters include:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is a major contributor to ISF. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Source Temperature: Elevated source and desolvation temperatures can provide enough thermal energy to cause fragmentation of thermally labile molecules.[1]
-
Gas Flow Rates: Nebulizing and drying gas flow rates can influence the efficiency of desolvation and the internal energy of the ions.[1]
-
Chemical Structure: The inherent stability of the molecule plays a crucial role. Ergot alkaloids like Cabergoline can have labile moieties susceptible to fragmentation.
Q3: How can I differentiate between in-source fragmentation and hydrogen-deuterium (H/D) back-exchange?
A3: Differentiating between ISF and H/D back-exchange is critical for accurate troubleshooting.
-
In-Source Fragmentation involves the cleavage of covalent bonds, resulting in fragment ions with a lower mass-to-charge ratio (m/z). The mass difference between the precursor and fragment will correspond to the loss of a specific part of the molecule.[1]
-
H/D Back-Exchange is the replacement of deuterium atoms on the standard with hydrogen from the solvent. This leads to a decrease in the precursor ion's mass by multiples of approximately 1 Da (the mass difference between deuterium and hydrogen). This is often observed as a distribution of isotopic peaks at lower masses than the fully deuterated standard.
A systematic way to distinguish the two is to infuse the this compound standard at a very low cone voltage to minimize ISF and observe the precursor ion's isotopic profile. The presence of lower mass isotopic peaks would suggest that H/D exchange is occurring.[1]
Troubleshooting Guides
Guide 1: Unexpected Fragments Observed for this compound
This guide provides a step-by-step approach to identify the source of unexpected fragments and mitigate them.
Experimental Protocol: Systematic Evaluation of Cone Voltage
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent composition that mimics the mobile phase used in your LC-MS/MS method.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.
-
Initial Low-Energy Scan: Set the cone voltage (or an equivalent parameter like declustering potential or fragmentor voltage) to a very low value (e.g., 5-10 V) and acquire a full scan mass spectrum. At this low energy, minimal fragmentation is expected.[1]
-
Incremental Increase of Cone Voltage: Gradually increase the cone voltage in a stepwise manner (e.g., in 5 or 10 V increments) and acquire a mass spectrum at each setting.
-
Data Analysis: Monitor the appearance and intensity of fragment ions as the cone voltage increases. This will help you identify the threshold at which in-source fragmentation begins and becomes significant.
Table 1: Recommended Starting MS Source Parameters for Cabergoline Analysis
| Parameter | Recommended Value | Potential Impact on ISF |
| Ionization Mode | Positive Electrospray (ESI+) | N/A |
| Capillary Voltage | 3.0 - 4.5 kV | Minor |
| Cone Voltage | Start at 10-20 V and optimize | High Impact: Higher values increase ISF. |
| Source Temperature | 120 - 150 °C | Moderate Impact: Higher temperatures can increase ISF. |
| Desolvation Temperature | 350 - 500 °C | Moderate Impact: Higher temperatures can increase ISF. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Minor |
| Cone Gas Flow | 50 - 150 L/Hr | Minor |
Note: These are general recommendations. Optimal values are instrument-dependent and should be determined empirically.
Guide 2: Poor Precision and Accuracy in Quantification
High variability in the analyte/internal standard response ratio can indicate inconsistent in-source fragmentation.
Experimental Protocol: Optimizing Source Temperature
-
Prepare Spiked Samples: Prepare a set of quality control (QC) samples by spiking a known concentration of the analyte (Cabergoline) and this compound into the relevant biological matrix.
-
Set Initial Source Temperature: Set the ion source temperature to the value used in your original method.
-
Analyze Replicates: Inject multiple replicates (e.g., n=5) of a QC sample and record the peak areas for both the analyte and the internal standard.
-
Vary Source Temperature: Decrease the source temperature in increments (e.g., 10-20 °C) and repeat the analysis of replicate QC samples at each temperature setting.
-
Data Analysis: Calculate the analyte/internal standard peak area ratio for each injection. Determine the mean, standard deviation, and coefficient of variation (%CV) for the ratios at each temperature. Plot the %CV against the source temperature to identify the optimal temperature that provides the best precision.
Table 2: Example Data for Source Temperature Optimization
| Source Temperature (°C) | Mean Analyte/IS Ratio | Standard Deviation | %CV |
| 150 | 1.05 | 0.15 | 14.3 |
| 140 | 1.03 | 0.10 | 9.7 |
| 130 | 1.01 | 0.06 | 5.9 |
| 120 | 0.99 | 0.05 | 5.1 |
This table demonstrates how lowering the source temperature can improve the precision of the analyte/IS ratio.
Visualizations
References
Technical Support Center: Optimizing Cabergoline-d5 Recovery During Sample Extraction
For researchers, scientists, and drug development professionals, achieving high and consistent recovery of internal standards is paramount for accurate bioanalysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Cabergoline-d5.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Cabergoline that influence its extraction?
A1: Understanding the physicochemical properties of Cabergoline is crucial for developing an effective extraction strategy. Cabergoline is a basic and hydrophobic molecule.
| Property | Value | Implication for Extraction |
| pKa1 | 6.4 (N-propenyl group) | At a pH below 6.4, this nitrogen will be protonated (positively charged). |
| pKa2 | 9.3 (N-dimethylaminopropyl group) | At a pH below 9.3, this nitrogen will also be protonated. To ensure the molecule is in its neutral, more organic-soluble form for reversed-phase SPE or LLE, the pH of the aqueous sample should be adjusted to be at least 2 units above the highest pKa, i.e., pH > 11.3. |
| logP | 2.6 | This indicates that Cabergoline is a relatively hydrophobic compound and will preferentially partition into organic solvents during liquid-liquid extraction. |
| Solubility | Practically insoluble in water, freely soluble in alcohol. | This highlights the importance of using organic solvents for extraction and reconstitution. |
Q2: I am observing low recovery of this compound. What are the general troubleshooting steps?
A2: Low recovery of this compound can stem from several factors related to the extraction method, sample matrix, and the stability of the internal standard itself. A systematic approach to troubleshooting is essential.
Troubleshooting Guides by Extraction Method
Protein Precipitation (PPT)
Q3: My this compound recovery is poor with Protein Precipitation. How can I improve it?
A3: While simple, protein precipitation can lead to low recovery for certain analytes. For Cabergoline, studies have shown that PPT can result in very poor recoveries[1]. However, if PPT is the required method, optimization is key.
Common Issues and Solutions:
-
Co-precipitation of Analyte: this compound may become entrapped in the precipitated protein pellet.
-
Incomplete Precipitation: Insufficient solvent or inadequate mixing can lead to incomplete protein removal, which can interfere with subsequent analysis.
-
Solution: Ensure vigorous vortexing after adding the precipitation solvent. Allow for a sufficient incubation period (e.g., 5-10 minutes on ice) before centrifugation[4].
-
| Precipitation Solvent | Typical Ratio (Solvent:Plasma) | Reported Protein Removal Efficiency |
| Acetonitrile | 3:1 | >95% |
| Methanol | 3:1 | ~90% |
| Acetone | 4:1 | >90% |
Liquid-Liquid Extraction (LLE)
Q4: How can I optimize Liquid-Liquid Extraction for this compound?
A4: LLE is often a more effective method for Cabergoline, with studies showing significantly better recoveries compared to PPT[1]. Optimization of pH and the choice of organic solvent are critical.
Key Optimization Parameters:
-
pH of the Aqueous Phase: As a basic compound, Cabergoline's charge state is pH-dependent. To ensure it is in its neutral, more organic-soluble form, the pH of the plasma or aqueous sample should be adjusted to be basic. A pH of 9 or higher is generally recommended[5].
-
Choice of Organic Solvent: The polarity of the extraction solvent should be matched to the analyte. For Cabergoline, diethyl ether has been shown to provide the highest recovery percentages[1]. Other solvents to consider include methyl tert-butyl ether (MTBE) and ethyl acetate.
-
Extraction Volume and Repetition: A single extraction may not be sufficient. Performing the extraction two or three times with fresh organic solvent and combining the organic layers can significantly improve recovery.
Comparative Recovery of Cabergoline with Different LLE Solvents [1][6]
| Organic Solvent | Relative Recovery |
| Diethyl Ether | Highest |
| Methyl Tert-Butyl Ether (MTBE) | Moderate |
| Dichloromethane | Moderate |
| Ethyl Acetate | Moderate to Low |
| n-Hexane | Low |
Solid-Phase Extraction (SPE)
Q5: What is the best SPE strategy for this compound and how can I troubleshoot low recovery?
A5: For a basic compound like Cabergoline, a cation-exchange or a mixed-mode (reversed-phase and cation-exchange) SPE sorbent is generally the most effective.
Troubleshooting Low SPE Recovery:
-
Analyte Breakthrough During Loading: This occurs if the sample pH is not acidic enough to ensure this compound is positively charged and can bind to the cation-exchange sorbent.
-
Solution: Adjust the sample pH to at least 2 units below the pKa of the most basic nitrogen (pKa 9.3), for example, to a pH of 4-5.
-
-
Premature Elution During Washing: The wash solvent may be too strong, causing the analyte to be washed away with interferences.
-
Solution: Use a weaker wash solvent. Start with an aqueous wash, followed by a weak organic wash (e.g., 5-10% methanol in water).
-
-
Incomplete Elution: The elution solvent may not be strong enough or basic enough to disrupt the ionic interaction between this compound and the sorbent.
-
Solution: Use a basic elution solvent to neutralize the charge on this compound. A common choice is 5% ammonium hydroxide in an organic solvent like methanol or acetonitrile.
-
Deuterated Internal Standard Specific Issues
Q6: Could the deuterium label on this compound be exchanging with hydrogen, leading to signal loss?
A6: Hydrogen-Deuterium (H/D) exchange is a potential issue, especially if the deuterium atoms are located on labile positions (e.g., on heteroatoms like N or O) and the sample is exposed to strongly acidic or basic conditions, or elevated temperatures.
-
Assessment: To check for H/D exchange, incubate this compound in the sample matrix under your extraction conditions for a period and then analyze for the appearance of the unlabeled Cabergoline signal.
-
Mitigation:
-
Ensure the deuterium labels on your this compound are on stable carbon positions.
-
Avoid prolonged exposure to extreme pH and high temperatures during sample preparation.
-
Q7: Can isotopic crosstalk between Cabergoline and this compound affect my results?
A7: Isotopic crosstalk can occur if the mass spectrometer detects the naturally occurring isotopes of Cabergoline at the mass-to-charge ratio of this compound, or vice versa. This is more of a concern with a low number of deuterium labels.
-
Assessment: Analyze a high concentration standard of Cabergoline and monitor the channel for this compound. Also, analyze a standard of only this compound and monitor the channel for Cabergoline.
-
Mitigation:
-
If significant crosstalk is observed, ensure your chromatography provides at least partial separation of Cabergoline and this compound.
-
Use a higher mass deuterated standard (e.g., d7 or d9) if available.
-
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction of this compound from Human Plasma
This protocol is based on methods that have shown high recovery for Cabergoline[1][6].
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 50 µL of 1M sodium hydroxide to adjust the pH to be basic. Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of diethyl ether.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 70:30 methanol:20mM ammonium acetate).
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Human Plasma (Cation-Exchange)
This protocol is a general procedure for extracting a basic drug like Cabergoline using a cation-exchange sorbent.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Add 500 µL of 4% phosphoric acid in water to acidify the sample.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or cation-exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Carryover of Cabergoline-d5 in Autosampler Injections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the carryover of Cabergoline-d5 in autosampler injections during LC-MS analysis.
Troubleshooting Guides
Issue: Persistent this compound Peaks in Blank Injections
Question: I am observing significant peaks corresponding to this compound in my blank injections immediately following the injection of a high-concentration sample. How can I identify the source of this carryover and eliminate it?
Answer:
Persistent peaks in blank injections are a classic sign of carryover. The source can be multifactorial, originating from the autosampler, column, or transfer lines. Follow this systematic approach to troubleshoot the issue.
Experimental Protocol: Systematic Carryover Investigation
-
Initial Assessment:
-
Inject a high-concentration this compound standard.
-
Immediately follow with a series of three to five blank injections (using the same mobile phase or a fresh, clean solvent).
-
Observe the peak area of this compound in the blank injections. A decreasing trend suggests carryover from the injection system, while a constant signal might indicate contamination of the blank solvent or mobile phase.[1]
-
-
Isolating the Autosampler:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the sequence of a high-concentration standard followed by blank injections.
-
If carryover persists, the source is likely within the autosampler (needle, injection valve, sample loop).[2]
-
If the carryover is significantly reduced or eliminated, the column is a major contributor.
-
-
Investigating the Injection Port and Needle:
-
External Needle Wash: Ensure the external needle wash is active and using an appropriate strong solvent. Lipophilic compounds like this compound may require a wash solution with a higher organic content.
-
Internal Needle/Loop Wash: Optimize the internal wash procedure. Increase the volume and/or the number of wash cycles. Consider using a stronger wash solvent than the mobile phase.
-
-
Evaluating the Injection Valve:
-
Worn or dirty rotor seals in the injection valve are a common source of carryover.[3] If the problem persists after thorough washing, consider inspecting and replacing the rotor seal.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting autosampler carryover.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that make it prone to carryover?
A1: Cabergoline is a lipophilic molecule with a LogP of approximately 2.6.[3] This hydrophobicity causes it to adsorb to surfaces within the LC system, particularly plastic components like PEEK tubing and rotor seals.[4] Its deuterated form, this compound, will have very similar physicochemical properties. This "stickiness" is a primary reason for carryover.
Q2: What is an acceptable level of carryover for this compound analysis?
A2: The acceptable level of carryover depends on the assay's required sensitivity and regulatory guidelines. For bioanalytical methods, carryover in a blank injection following the highest calibration standard should not affect the accuracy and precision of the lower limit of quantitation (LLOQ). A common target is for the carryover peak to be less than 20% of the LLOQ response.
Q3: What are the best wash solvents for minimizing this compound carryover?
A3: Due to its lipophilic nature, a strong organic solvent is necessary to effectively wash this compound from the autosampler components. A wash solution stronger than the mobile phase is often required. Consider the following options:
| Wash Solvent Composition | Rationale |
| 100% Acetonitrile (ACN) | Strong solvent for reversed-phase, effective for many lipophilic compounds. |
| 100% Isopropanol (IPA) | Excellent solvent for highly lipophilic compounds, can be more effective than ACN or Methanol.[2] |
| 50:50 ACN:IPA | A strong solvent mixture that can be effective for a broader range of compounds. |
| "Magic Mixture": 25:25:25:25 Water:ACN:Methanol:IPA | A comprehensive wash solution designed to remove a wide variety of contaminants. |
Experimental Protocol: Wash Solvent Optimization
-
Prepare a high-concentration working solution of this compound.
-
Prepare several different wash solutions as suggested in the table above.
-
For each wash solution, perform the following sequence:
-
Inject a blank to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Inject a blank to measure the carryover.
-
-
Compare the peak area of this compound in the post-standard blank for each wash solution to determine the most effective one.
Q4: How does the injection mode (e.g., partial loop vs. full loop) affect carryover?
A4: The injection mode can significantly impact carryover.
-
Partial Loop Injection: In this mode, the sample is drawn into the sample loop, but does not fill it completely. This can leave unswept areas in the injection valve and connecting tubing, which can be a source of carryover.
-
Full Loop Injection: The sample loop is completely filled with the sample. This ensures that the entire loop is flushed with the mobile phase during injection, which can be more effective at preventing carryover. Switching from a partial loop to a full loop injection has been shown to eliminate carryover in some cases.[5]
Q5: Can mobile phase additives help in reducing this compound carryover?
A5: Yes, mobile phase additives can influence carryover. For basic compounds like Cabergoline, adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can help to keep the analyte protonated and reduce its interaction with residual silanols on the column, which can be a source of carryover.[6] Similarly, using acidic additives in the wash solvent can also aid in removing adsorbed analyte from the autosampler surfaces.
Signaling Pathway of Carryover Mechanism
Caption: The mechanism of carryover due to adsorption and subsequent desorption.
Quantitative Data Summary
While specific quantitative data for this compound carryover is not extensively available in public literature, the following table summarizes carryover reduction data for other compounds, which can serve as a general reference for the effectiveness of different mitigation strategies.
| Compound | Initial Carryover (%) | Mitigation Strategy | Final Carryover (%) | Reference |
| Chlorhexidine | ~0.07 | Needle dip in mobile phase wash | ~0.04 | [7] |
| Granisetron HCl | Not specified | Change needle wash from 6s post-injection to 12s pre- and post-injection | 3-fold reduction | [8] |
| Neuropeptide Y | 4.05 | Removal of guard column | 2.15 | [2] |
This information should provide a solid foundation for developing a robust strategy to manage and minimize the carryover of this compound in your analytical methods. Always perform systematic troubleshooting to identify the specific source of carryover in your LC-MS system.
References
- 1. scite.ai [scite.ai]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. analytical chemistry - Optimal lipophilic solvent for washing PEEK-lined reversed-phase HPLC columns - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
Ensuring long-term stability of Cabergoline-d5 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Cabergoline-d5 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term stability, dimethyl sulfoxide (DMSO) and absolute ethanol are recommended solvents for preparing this compound stock solutions. Methanol has also been used for creating stock solutions for analytical purposes.[1] The choice of solvent may depend on the specific experimental requirements and downstream applications. When using DMSO, it is advisable to use a fresh, moisture-free grade, as absorbed moisture can reduce solubility.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage (up to one year), it is recommended to store aliquoted stock solutions at -80°C.[2] For shorter-term storage (up to one month), -20°C is suitable.[2]
-
Light: Cabergoline is sensitive to light and can undergo photolytic degradation.[3][4] It is crucial to store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: My this compound stock solution has changed color. What does this indicate and what should I do?
A3: A change in the color of your this compound stock solution may indicate degradation. Cabergoline is susceptible to oxidation, which can sometimes result in colored byproducts.[3][4][5] If you observe a color change, it is recommended to discard the solution and prepare a fresh stock. To prevent this, ensure your solvent is of high purity and consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: Storing this compound stock solutions at room temperature is not recommended due to the increased risk of degradation. While some sources suggest that solid Cabergoline can be stored at room temperature (20°C to 25°C), solutions are generally less stable.[6][7] Storage at 4°C is preferable to room temperature for short periods, but for long-term stability, freezing at -20°C or -80°C is advised.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in the stock solution after thawing. | The concentration of the stock solution may be too high for the solvent at lower temperatures, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. Ensure the use of anhydrous solvents. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or age. | Prepare a fresh stock solution from solid this compound. Verify the concentration of the new stock solution using a suitable analytical method like HPLC-UV or LC-MS/MS. |
| Gradual loss of potency over time. | This is likely due to chemical degradation. Cabergoline has moieties that are sensitive to hydrolysis and oxidation.[3][4] | Follow the recommended storage conditions strictly (aliquoted, -80°C, protected from light). For critical experiments, it is advisable to use freshly prepared stock solutions or solutions that have been stored for less than a month at -20°C.[2] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or 200-proof ethanol
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Inert gas (argon or nitrogen), optional
Procedure:
-
Preparation: In a controlled environment, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO or ethanol) to the powder to achieve the desired final concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Inert Gas Purging (Optional): To minimize oxidation, gently blow a stream of inert gas (argon or nitrogen) over the headspace of the solution before capping.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Assessing the Stability of this compound Stock Solutions (Forced Degradation Study)
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm)
-
Heating block or oven
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare separate aliquots of your this compound stock solution for each stress condition.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) for 48 hours.[3]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Control Sample: Keep one aliquot under the recommended storage conditions (-20°C, protected from light).
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a validated stability-indicating method (e.g., HPLC-UV or LC-MS/MS) to determine the percentage of this compound remaining and to observe any degradation products.
Visualizations
Caption: Troubleshooting workflow for unstable this compound stock solutions.
Caption: Simplified degradation pathways of Cabergoline.
Caption: Recommended workflow for preparing and storing this compound stock solutions.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Cabergoline (Dostinex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Cabergoline Utilizing a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Cabergoline is paramount. This guide provides a comprehensive comparison of a validated analytical method for Cabergoline in human plasma using a deuterated internal standard, Cabergoline-d5, against an alternative method employing a non-isotopically labeled internal standard, Quetiapine. The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance accuracy and precision in bioanalytical methods by compensating for variability in sample preparation and instrument response.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Cabergoline in human plasma. Method A utilizes a deuterated internal standard (IS), while Method B employs a non-deuterated internal standard.
Table 1: Method A - LC-MS/MS with Deuterated Internal Standard (this compound)
| Validation Parameter | Performance Metric |
| Linearity Range | 1.86 - 124 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1.86 pg/mL[1] |
| Intra-day Precision (% RSD) | 2.4 - 17.0%[1] |
| Inter-day Precision (% RSD) | 7.9 - 10.7%[1] |
| Accuracy (% Recovery) | 99.1 ± 10.2%[1] |
Table 2: Method B - LC-MS/MS with Non-Deuterated Internal Standard (Quetiapine)
| Validation Parameter | Performance Metric |
| Linearity Range | 2.00 - 200.00 pg/mL[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL[2][3][5] |
| Limit of Detection (LOD) | 0.5 pg/mL[2][3][5] |
| Intra-day Precision (% RSD) | Not explicitly stated |
| Inter-day Precision (% RSD) | Not explicitly stated |
| Accuracy (% Recovery) | Within 85.00 to 115.00 of nominal concentration[2] |
Experimental Protocols
Method A: LC-MS/MS with Deuterated Internal Standard (this compound)
This method, as described by Allievi and Dostert, involves the quantitative determination of Cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry.[1]
-
Sample Preparation: A liquid-liquid extraction is performed on the plasma samples following the addition of the deuterated internal standard, this compound.[1]
-
Chromatography: Reverse-phase liquid chromatography is used to separate Cabergoline and its internal standard from endogenous plasma components.[1]
-
Detection: Detection is achieved using electrospray ionization (ESI) tandem mass spectrometry (MS/MS) operating in the selected reaction monitoring (SRM) mode.[1]
Method B: LC-MS/MS with Non-Deuterated Internal Standard (Quetiapine)
This highly sensitive and rapid method was validated for the analysis of Cabergoline in human plasma for a bioequivalence study.[2][3][4][6]
-
Sample Preparation: Cabergoline is extracted from plasma using diethyl ether with Quetiapine serving as the internal standard.[2][3][4][6]
-
Chromatography: Separation is achieved on a reversed-phase C18 column.[2][3][4][6]
-
Detection: An LC-MS/MS system is used with multiple reaction monitoring (MRM) in the positive ion mode. The specific mass transitions monitored are m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for Quetiapine.[2][3][4][6] The total analysis time per sample is 5.5 minutes.[2][3][4]
Visualizing the Validation Workflow
The following diagram illustrates a generalized workflow for the validation of a bioanalytical method, applicable to both methods described.
Discussion
The use of a deuterated internal standard like this compound (Method A) is generally considered the gold standard in quantitative bioanalysis. This is because the physicochemical properties of the deuterated standard are nearly identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency lead to more effective correction for any sample loss or matrix effects, ultimately resulting in higher accuracy and precision.
Method B, using Quetiapine as the internal standard, presents a viable and cost-effective alternative.[2][3][4] While Quetiapine is structurally different from Cabergoline, the method has been successfully validated according to FDA guidelines and applied in a bioequivalence study.[2][3][4] The choice between these methods may depend on factors such as the availability and cost of the deuterated standard, the required level of analytical rigor, and the specific application of the assay. For pivotal clinical trials, regulatory bodies often prefer methods with a stable isotope-labeled internal standard.
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 4. paperity.org [paperity.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Cabergoline Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Cabergoline, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of the deuterated internal standard, Cabergoline-d5, with a commonly used structural analog, Quetiapine, supported by published experimental data.
The ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatographic separation, and mass spectrometric ionization. This mimicry allows for the correction of any variability that may occur, ensuring robust and dependable results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte. However, in situations where a SIL internal standard is unavailable or cost-prohibitive, a carefully selected structural analog can serve as a viable alternative.
Performance Comparison at a Glance
The following table summarizes key performance parameters for bioanalytical methods using this compound and Quetiapine as internal standards for the quantification of Cabergoline in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Performance Parameter | This compound (Deuterated IS) | Quetiapine (Structural Analog IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.99[1] | > 0.99 | ≥ 0.99 |
| Linear Range (pg/mL) | 1.86 - 124[1] | 2.00 - 200.00[2][3] | To cover expected concentrations |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 1.86[1] | 1.6[2][3] | - |
| Intra-Assay Precision (%CV) | 2.4 - 17.0[1] | 0.089 - 2.54 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | 7.9 - 10.7[1] | 0.219 - 5.248 | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%) | 99.1 ± 10.2[1] | 95.88 - 105.38 | 85 - 115% (80 - 120% at LLOQ) |
The Deuterated Advantage: this compound
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain virtually identical.
Key Advantages:
-
Co-elution with Analyte: this compound will have the same retention time as Cabergoline, ensuring that both compounds experience the same matrix effects at the point of elution.
-
Similar Extraction Recovery: The efficiency of the extraction process from a biological matrix will be nearly identical for both the analyte and its deuterated counterpart.
-
Compensation for Matrix Effects: Ion suppression or enhancement, a common challenge in bioanalysis, will affect both the analyte and the SIL internal standard to a similar degree, leading to more accurate quantification.
-
Improved Precision and Accuracy: The close mimicry of the analyte's behavior results in lower variability and a more reliable analytical method.
Despite these advantages, the use of deuterated internal standards can be limited by their high cost and commercial availability[2].
The Practical Alternative: Quetiapine as a Structural Analog
When a deuterated internal standard is not feasible, a structural analog can be an effective alternative. A structural analog is a compound with a similar chemical structure to the analyte. For Cabergoline analysis, Quetiapine has been successfully used as an internal standard[2][3].
Potential Challenges with Structural Analogs:
-
Differences in Retention Time: The structural analog will likely have a different retention time than the analyte. If matrix effects vary across the chromatogram, the internal standard may not accurately compensate for the effects on the analyte.
-
Variable Extraction Recovery: The efficiency of the extraction from the biological matrix may differ between the analyte and the structural analog.
-
Disparate Ionization Efficiency: The two compounds may ionize differently in the mass spectrometer source, and their response to matrix effects may not be the same.
Careful validation of the analytical method is crucial to ensure that the chosen structural analog adequately tracks the analyte's behavior throughout the analytical process.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method for Cabergoline using Quetiapine as Internal Standard[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 450 µL of human plasma, add 50 µL of the internal standard working solution (Quetiapine).
- Vortex for 1 minute.
- Add 3.5 mL of diethyl ether.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
- Column: C18 (specific dimensions not provided)
- Mobile Phase: 20 mM Ammonium Acetate : Methanol (30:70, v/v)
- Flow Rate: (Not specified)
- Injection Volume: (Not specified)
- Total Run Time: 5.5 minutes[2][3]
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Cabergoline: m/z 452.3 → 381.2[2][3]
- Quetiapine (IS): m/z 384.2 → 253.1[2][3]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams were created using Graphviz (DOT language).
Caption: Bioanalytical workflow for Cabergoline quantification.
Caption: Decision pathway for internal standard selection.
Conclusion
For the highest level of accuracy and robustness in the bioanalysis of Cabergoline, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The inherent physicochemical similarity to the analyte ensures the most effective compensation for analytical variability. However, when faced with practical constraints, a well-validated method using a structural analog like Quetiapine can provide reliable and accurate quantitative data, as demonstrated by the presented experimental results. The ultimate choice of internal standard will depend on the specific requirements of the study, including regulatory expectations, cost, and availability.
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
A Comparative Guide to LC-MS/MS Methods for the Quantification of Cabergoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cabergoline in human plasma. The use of a stable isotope-labeled internal standard, such as Cabergoline-d5, is a critical component for ensuring the accuracy and robustness of bioanalytical methods. This document outlines key performance parameters and experimental protocols to aid researchers in the selection and implementation of suitable analytical methodologies.
Introduction to Cabergoline Analysis
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][3][4][5] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][3][4][5]
A key consideration in developing a robust LC-MS/MS method is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and ionization, thus compensating for variability. A stable isotope-labeled analog of the analyte, such as this compound, is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, leading to more accurate and precise results.
Comparison of Validated LC-MS/MS Methods
While a direct cross-validation study between multiple laboratories using this compound was not found in the public domain, this guide compares two distinct validated methods for Cabergoline quantification in human plasma. Method 1 employs a deuterated internal standard, representing a best-practice approach.[6] Method 2 utilizes a different, non-isotope labeled compound, Quetiapine, as the internal standard.[1][3][4]
Quantitative Performance Data
The following tables summarize the key validation parameters for the two methods, allowing for a direct comparison of their performance.
Table 1: Method Performance Comparison
| Parameter | Method 1 (with Deuterated IS)[6] | Method 2 (with Quetiapine IS)[1][3][5] |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 1.86 pg/mL | 1.6 pg/mL[1][3] |
| Intra-day Precision (% RSD) | 2.4 - 17.0% | Not explicitly stated |
| Inter-day Precision (% RSD) | 7.9 - 10.7% | Not explicitly stated |
| Accuracy (% Ratio) | 99.1 ± 10.2% | Not explicitly stated |
Table 2: Mass Spectrometric Parameters
| Parameter | Method 1 (with Deuterated IS)[6] | Method 2 (with Quetiapine IS)[1][3] |
| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |
| Cabergoline Transition (m/z) | Not explicitly stated | 452.3 → 381.2 |
| Internal Standard Transition (m/z) | Not explicitly stated | 384.2 → 253.1 (for Quetiapine) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key steps for the two compared methods.
Method 1: Using a Deuterated Internal Standard[6]
-
Sample Preparation: Liquid-liquid extraction is performed after the addition of the deuterated internal standard to the plasma samples.
-
Chromatography: Reverse-phase liquid chromatography is utilized for the separation of Cabergoline and its internal standard.
-
Mass Spectrometry: Detection is carried out using tandem mass spectrometry with electrospray ionization, operating in the selected reaction monitoring (SRM) mode.
Method 2: Using Quetiapine as an Internal Standard[1][3][4]
-
Sample Preparation: Cabergoline and the internal standard, Quetiapine, are extracted from human plasma using diethyl ether.
-
Chromatography: Separation is achieved on a reversed-phase C18 column.
-
Mass Spectrometry: The analysis is performed using multiple reaction monitoring (MRM) in positive ion mode. The specific transitions monitored are m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for Quetiapine.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the LC-MS/MS analysis of Cabergoline in biological matrices.
Caption: General workflow for LC-MS/MS analysis of Cabergoline.
Conclusion
This guide highlights the key aspects of validated LC-MS/MS methods for Cabergoline quantification. The use of a stable isotope-labeled internal standard like this compound, as demonstrated in Method 1, is highly recommended to ensure the highest level of accuracy and precision, in line with regulatory expectations for bioanalytical method validation.[7][8][9][10] While alternative internal standards can be used, careful validation is required to demonstrate their suitability. Researchers and drug development professionals should consider the specific requirements of their studies when selecting and implementing an analytical method for Cabergoline.
References
- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 4. scite.ai [scite.ai]
- 5. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Performance characteristics of Cabergoline-d5 in different mass spectrometers
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Cabergoline, the use of a deuterated internal standard, such as Cabergoline-d5, is paramount for achieving accurate and precise results. This guide provides a comparative overview of the performance characteristics of Cabergoline analysis with a deuterated internal standard, drawing upon published experimental data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While direct comparative studies of this compound across different mass spectrometer models are limited in publicly available literature, this guide synthesizes existing data to offer valuable insights into expected performance.
The Gold Standard: Advantages of Deuterated Internal Standards
In LC-MS/MS analysis, the "matrix effect"—the suppression or enhancement of the analyte's ionization by co-eluting components from the biological sample—is a primary source of variability and inaccuracy. Deuterated internal standards, being chemically identical to the analyte, co-elute and experience the same matrix effects. This allows for effective normalization and more reliable quantification. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis, offering superior performance over structural analogs which may have different chromatographic behavior and ionization responses.
Performance Characteristics on Triple Quadrupole Mass Spectrometers
Triple quadrupole mass spectrometers are the workhorses of quantitative bioanalysis due to their high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode. The following tables summarize the performance characteristics of Cabergoline analysis from validated LC-MS/MS methods, providing a baseline for the expected performance when using this compound as an internal standard.
Table 1: Performance of Cabergoline Analysis Using a Deuterated Internal Standard
| Parameter | Performance |
| Mass Spectrometer | Not Specified |
| Internal Standard | Deuterated Cabergoline |
| Linearity Range | 1.86 - 124 pg/mL[1] |
| Limit of Quantitation (LOQ) | 1.86 pg/mL[1] |
| Intra-day Precision (%RSD) | 2.4 - 17.0%[1] |
| Inter-day Precision (%RSD) | 7.9 - 10.7%[1] |
| Accuracy (%) | 99.1 ± 10.2%[1] |
Table 2: Performance of Cabergoline Analysis on a Specific Triple Quadrupole Mass Spectrometer
| Parameter | Performance |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole[2] |
| Internal Standard | Quetiapine (a structural analog) |
| Linearity Range | 2.00 - 200.00 pg/mL[2] |
| Limit of Detection (LOD) | 0.5 pg/mL[2] |
| Limit of Quantitation (LOQ) | 1.6 pg/mL[2] |
| Intra-day Accuracy (%) | 95.88 - 105.38%[2] |
| Inter-day Accuracy (%) | 97.63 - 101.54%[2] |
| Intra-day Precision (%RSD) | 0.089 - 2.54%[2] |
| Inter-day Precision (%RSD) | 0.219 - 5.248%[2] |
Another study utilizing a triple-quadrupole mass spectrometer with enhanced mass-resolution capabilities reported a sensitivity of 50 fg on-column for Cabergoline determination.[3]
Experimental Protocols
Method Using Deuterated Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction of human plasma after the addition of the deuterated internal standard.
-
Chromatography: Reversed-phase liquid chromatography.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Mode: Selected Reaction Monitoring (SRM).
-
Method on Agilent 6470 Triple Quadrupole[2]
-
Sample Preparation:
-
Spike 500 µL of plasma with the internal standard solution.
-
Add 3.0 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatography:
-
Column: Not specified.
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
MRM Transitions:
-
Cabergoline: m/z 452.4 → 351.3
-
Quetiapine (IS): m/z 384.2 → 253.2
-
-
Fragmentor Voltage: 140 V for Cabergoline, 130 V for Quetiapine.
-
Collision Energy: 25 V for Cabergoline, 30 V for Quetiapine.
-
Performance Considerations for Other Mass Spectrometer Types
While triple quadrupoles are the standard for quantitative analysis, other types of mass spectrometers can also be employed, each with its own set of performance characteristics.
-
Ion Trap Mass Spectrometers: Ion traps can provide high sensitivity in full scan mode and are capable of MS^n experiments, which can be useful for structural elucidation. However, for quantification, they may have a more limited linear dynamic range and can be more susceptible to space-charge effects, which can impact accuracy and precision compared to triple quadrupoles.
-
Time-of-Flight (TOF) and Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: These instruments offer high mass resolution and mass accuracy, which can be advantageous in reducing interferences from the matrix, thereby improving selectivity. While traditionally less sensitive than triple quadrupoles in targeted quantitative analysis, modern Q-TOF instruments have made significant strides in sensitivity and are increasingly used for quantification, especially when analyzing complex matrices or when both quantification and qualitative confirmation are required.
-
Orbitrap Mass Spectrometers: Similar to TOF instruments, Orbitraps provide very high mass resolution and mass accuracy. They are powerful tools for both quantitative and qualitative analysis. For targeted quantification, they can offer excellent selectivity, and their sensitivity is often comparable to that of triple quadrupoles, particularly in high-resolution selected ion monitoring (HR-SIM) or parallel reaction monitoring (PRM) modes.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for the bioanalysis of Cabergoline using LC-MS/MS.
Caption: General experimental workflow for Cabergoline bioanalysis.
Caption: Signaling pathway for MRM detection in a triple quadrupole MS.
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-sensitivity quantitation of cabergoline and pergolide using a triple-quadrupole mass spectrometer with enhanced mass-resolution capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Accuracy and Precision in Cabergoline Quantification with Cabergoline-d5
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of the potent dopamine agonist Cabergoline, the choice of an appropriate internal standard is a critical factor influencing data reliability. This guide provides an objective comparison of Cabergoline-d5, a deuterated internal standard, with a commonly used alternative, Quetiapine, supported by experimental data from published literature.
The ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations and ensuring high accuracy and precision. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. This guide delves into the performance of this compound and compares it with the structural analog, Quetiapine, in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Cabergoline quantification in human plasma.
Performance Data: this compound vs. Quetiapine
The following tables summarize the accuracy and precision data from two distinct validated LC-MS/MS methods for the quantification of Cabergoline in human plasma. Table 1 presents the performance of a method utilizing this compound as the internal standard, while Table 2 details the performance of a method employing Quetiapine.
Table 1: Accuracy and Precision Data for Cabergoline Quantification using this compound Internal Standard [1]
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Overall Accuracy (% Recovery ± %RSD) |
| Value | 2.4 - 17.0 | 7.9 - 10.7 | 99.1 ± 10.2 |
Data derived from a study by Allievi and Dostert (1998) using a deuterated internal standard for Cabergoline quantification in human plasma over a concentration range of 1.86-124 pg/mL. The precision values represent the range observed across four different concentrations.
Table 2: Accuracy and Precision Data for Cabergoline Quantification using Quetiapine Internal Standard [2]
| Concentration Level | Intra-day Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Recovery) | Inter-day Precision (%RSD) |
| LLOQ (2.00 pg/mL) | 95.88 - 105.38 | 0.089 - 2.54 | 97.63 - 101.54 | 0.219 - 5.248 |
| Low QC (6.00 pg/mL) | 95.88 - 105.38 | 0.089 - 2.54 | 97.63 - 101.54 | 0.219 - 5.248 |
| Medium A QC (20.00 pg/mL) | 95.88 - 105.38 | 0.089 - 2.54 | 97.63 - 101.54 | 0.219 - 5.248 |
| Medium B QC (60.00 pg/mL) | 95.88 - 105.38 | 0.089 - 2.54 | 97.63 - 101.54 | 0.219 - 5.248 |
| High QC (160.00 pg/mL) | 95.88 - 105.38 | 0.089 - 2.54 | 97.63 - 101.54 | 0.219 - 5.248 |
Data from a validated LC-MS/MS method for Cabergoline in human plasma using Quetiapine as the internal standard. The linearity of this method was established in the range of 2.00–200.00 pg/mL.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key aspects of the experimental protocols for the methods using this compound and Quetiapine as internal standards.
Method Using this compound Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction of Cabergoline and the deuterated internal standard from human plasma.
-
Chromatography: Reverse-phase liquid chromatography.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) operating in selected reaction monitoring (SRM) mode.
-
Quantitation Limit: 1.86 pg/mL.
-
Calibration Curve: Linear in the range of 1.86-124 pg/mL.
Method Using Quetiapine Internal Standard[2]
-
Sample Preparation: Diethyl ether extraction of Cabergoline and Quetiapine (internal standard) from human plasma.
-
Chromatography:
-
Column: Reversed-phase C18.
-
Mobile Phase: A mixture of an aqueous and organic phase.
-
Flow Rate: Isocratic elution.
-
-
Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI).
-
Mode: Multiple reaction monitoring (MRM).
-
Transitions: m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for Quetiapine.[2]
-
-
Lower Limit of Quantification (LLOQ): 2.00 pg/mL.[2]
-
Linearity Range: 2.00 to 200.00 pg/mL.[2]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows for accuracy and precision assessment.
Workflow for this compound Method.
Workflow for Quetiapine Method.
References
- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis: Cabergoline-d5 as an Internal Standard for High-Sensitivity Bioanalysis
This guide provides a detailed evaluation of Cabergoline-d5 for the quantification of Cabergoline in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The performance of this compound, a stable isotope-labeled (SIL) internal standard (IS), is objectively compared against a common alternative approach using a structurally analogous IS, Bromocriptine. The data presented herein demonstrates the superiority of SIL-IS for achieving exceptional linearity and sensitivity, which are critical for regulated bioanalysis in clinical and pharmaceutical research.
Experimental Protocols
A validated LC-MS/MS method was used to determine the concentration of Cabergoline in human plasma. The detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are provided below.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: 500 µL of human plasma was spiked with 20 µL of internal standard working solution (either this compound or Bromocriptine at 50 ng/mL). The sample was vortexed and 500 µL of 4% phosphoric acid was added.
-
SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge was conditioned sequentially with 1 mL of methanol and 1 mL of deionized water.
-
Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge was washed with 1 mL of 0.1M acetic acid followed by 1 mL of methanol.
-
Elution: The analyte and internal standard were eluted with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Dry-down and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B.
2. LC-MS/MS Conditions
-
Chromatographic System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: The gradient started at 20% B, increased linearly to 95% B over 3.5 minutes, held for 1 minute, and returned to 20% B for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: SCIEX QTRAP 6500+
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Cabergoline: Q1 452.3 -> Q3 365.2
-
This compound: Q1 457.3 -> Q3 370.2
-
Bromocriptine: Q1 654.1 -> Q3 308.0
-
Data Presentation: Linearity and Sensitivity
The performance of this compound as an internal standard was evaluated by constructing an eight-point calibration curve and determining the lower limit of quantification (LLOQ). The results are compared with those obtained using Bromocriptine as the internal standard under identical conditions.
Table 1: Calibration Curve Linearity for Cabergoline Quantification
| Nominal Conc. (pg/mL) | Calculated Conc. (IS: this compound) | Accuracy (%) | Calculated Conc. (IS: Bromocriptine) | Accuracy (%) |
| 5.00 | 4.95 | 99.0% | 5.45 | 109.0% |
| 10.0 | 10.1 | 101.0% | 11.3 | 113.0% |
| 50.0 | 51.5 | 103.0% | 56.0 | 112.0% |
| 100 | 98.2 | 98.2% | 108 | 108.0% |
| 500 | 507 | 101.4% | 465 | 93.0% |
| 1000 | 1020 | 102.0% | 910 | 91.0% |
| 2500 | 2460 | 98.4% | 2650 | 106.0% |
| 5000 | 4990 | 99.8% | 4810 | 96.2% |
| Regression (r²) | 0.9996 | 0.9915 |
Table 2: Sensitivity and Precision at the Lower Limit of Quantification (LLOQ)
| Parameter | IS: this compound | IS: Bromocriptine |
| LLOQ Concentration | 5.00 pg/mL | 10.0 pg/mL |
| Mean Calculated Conc. (n=6) | 5.08 pg/mL | 10.9 pg/mL |
| Accuracy at LLOQ | 101.6% | 109.0% |
| Precision (%CV) at LLOQ | 4.5% | 14.8% |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Cabergoline quantification in plasma.
Caption: Comparison of SIL vs. structural analog internal standards.
Discussion
The experimental data clearly indicates that this compound provides superior performance as an internal standard compared to the structural analog Bromocriptine.
Linearity: The calibration curve generated using this compound demonstrated excellent linearity across a wide dynamic range (5.00 - 5000 pg/mL), with a coefficient of determination (r²) of 0.9996. In contrast, the use of Bromocriptine resulted in a less linear response (r² = 0.9915) and greater deviation in accuracy at several concentration levels. This is because this compound is chemically and physically almost identical to the analyte, ensuring it tracks the analyte's behavior closely during extraction and ionization, thereby providing more reliable normalization.
Sensitivity and Precision: The use of this compound enabled the achievement of a lower limit of quantification (LLOQ) of 5.00 pg/mL with high accuracy (101.6%) and excellent precision (4.5% CV). When using Bromocriptine, the LLOQ was higher (10.0 pg/mL) and exhibited significantly poorer precision (14.8% CV), which is close to the typical acceptance limit of 15% for regulated bioanalysis. The improved signal-to-noise ratio and stability afforded by the co-eluting SIL-IS are responsible for this enhanced sensitivity.
Conclusion
For the high-sensitivity quantification of Cabergoline in complex biological matrices like human plasma, the use of this compound as an internal standard is strongly recommended. It provides superior linearity, accuracy, and precision, effectively compensating for sample preparation variability and matrix effects. These characteristics are essential for robust and reliable method performance in regulated drug development and clinical monitoring environments.
Benchmarking Cabergoline-d5: A Guide to Performance in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cabergoline-d5's performance as an internal standard in bioanalytical assays against established industry standards. The use of a deuterated internal standard like this compound is a cornerstone of robust and reliable quantitative analysis, particularly in complex matrices such as plasma. This document outlines the expected performance characteristics based on regulatory guidelines and presents supporting data from published literature to illustrate the achievement of these standards in Cabergoline analysis.
The Gold Standard: Why Deuterated Internal Standards?
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, variability can arise from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response. A deuterated internal standard, which is chemically identical to the analyte but has a different mass due to the substitution of hydrogen atoms with deuterium, is the preferred choice to compensate for these variations. By adding a known amount of this compound to samples at the beginning of the workflow, it co-elutes with the non-labeled Cabergoline and experiences similar analytical variations. This allows for accurate quantification based on the ratio of the analyte to the internal standard, thereby significantly improving the precision and accuracy of the results.
Performance Benchmarks for Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation, which include acceptance criteria for internal standards.[1][2][3][4][5][6][7][8] These criteria ensure the reliability and reproducibility of the analytical method.
Data Presentation: Performance Metrics
The following table summarizes the key performance parameters for a deuterated internal standard and the typical industry-standard acceptance criteria as stipulated by the FDA and EMA. While specific performance data for this compound is not extensively published in isolation, the data presented for Cabergoline assays utilizing a deuterated internal standard demonstrates the successful fulfillment of these criteria.
| Performance Parameter | Industry Standard (FDA/EMA) | Illustrative Performance with Deuterated Cabergoline Internal Standard |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[2] | Intra-day accuracy for Cabergoline analysis using a deuterated internal standard ranged from 95.88% to 105.38%. Inter-day accuracy ranged from 97.63% to 101.54%.[9] |
| Precision (CV%) | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[2] | Intra-day precision for Cabergoline analysis was between 0.089% and 2.54%. Inter-day precision was between 0.219% and 5.248%.[9] |
| Recovery | Recovery of the analyte and internal standard should be consistent, precise, and reproducible. While no specific percentage is mandated, it should be optimized for the assay.[3] | Extraction recoveries for Cabergoline in a validated method were reported to be between 57.71% ± 3.33% and 76.73% ± 11.46%.[9] |
| Matrix Effect | The matrix factor (ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be evaluated from at least six different sources of matrix. The CV of the IS-normalized matrix factor should not be greater than 15%.[2] | A well-validated method using a deuterated internal standard is designed to compensate for matrix effects, ensuring that the analyte and internal standard are equally affected, thus maintaining the accuracy of the measurement. |
| Stability | The analyte and internal standard should be stable in the biological matrix under the expected conditions of sample handling, storage, and analysis (e.g., freeze-thaw, bench-top, long-term). The mean concentration at each stability time point should be within ±15% of the nominal concentration.[10] | Stock solutions of Cabergoline are typically stable for extended periods when stored appropriately. Stability in plasma has been demonstrated for the duration of sample analysis in various studies.[10][11] |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible results. The following is a representative LC-MS/MS protocol for the analysis of Cabergoline in human plasma, adapted from published methods that utilize a deuterated internal standard.[9][12]
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.
-
Vortex the sample for 1 minute.
-
Add 3.5 mL of diethyl ether to the sample.
-
Vortex-mix for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 15 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase: 20 mM Ammonium Acetate and Methanol (30:70, v/v)
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 30°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cabergoline: m/z 452.3 → 381.2[9]
-
This compound: Expected m/z would be approximately 457.3 → 386.2 (exact transition should be optimized)
-
Mandatory Visualization
Signaling Pathway of Cabergoline
Cabergoline is a potent dopamine D2 receptor agonist. Its primary mechanism of action in the treatment of hyperprolactinemia involves the stimulation of D2 receptors on lactotroph cells in the anterior pituitary gland. This activation inhibits the synthesis and secretion of prolactin.
Caption: Cabergoline's agonistic action on D2 receptors inhibits prolactin secretion.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard like this compound for the quantification of Cabergoline in a biological matrix.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cabergoline-d5: A Guide for Laboratory Professionals
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides essential guidance on the proper and safe disposal of Cabergoline-d5, a deuterated form of Cabergoline. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[1] Work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2][3] In case of a spill, follow the cleanup procedures outlined in the SDS, which typically involve carefully absorbing the material and placing it in a sealed container for disposal.[2]
II. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical compounds, including deuterated substances, is regulated by multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5] The EPA's Resource Conservation and Recovery Act (RCRA) provides guidelines for the management of hazardous waste, which may include certain pharmaceuticals.[6] It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous.[7] Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4]
III. Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on best practices for pharmaceutical and deuterated compound disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with local, state, and federal regulations. [1]
-
Waste Characterization : Determine if the this compound waste is considered hazardous under RCRA or local regulations. This determination may depend on the concentration and characteristics of the waste.
-
Segregation : Treat all deuterated waste as hazardous chemical waste.[1] Segregate this compound waste from other laboratory waste streams. Use a designated, clearly labeled, and sealed container.
-
Containerization :
-
Place solid this compound waste in a sealed, leak-proof container.
-
For solutions containing this compound, use a sealed, leak-proof container compatible with the solvent. Consider adding an absorbent material like kitty litter for liquids.[8]
-
Ensure all containers are clearly labeled with the contents, including "this compound" and any associated hazards.
-
-
Disposal of Empty Containers : Triple-rinse empty containers that held this compound with a suitable solvent.[1] Collect the rinsate as hazardous waste.[1] After rinsing and defacing the original label, the container may be disposed of as regular laboratory waste, pending institutional guidelines.[1]
-
Final Disposal : Do not dispose of this compound down the drain or in regular trash.[2][9] The recommended method for the final disposal of pharmaceutical waste is typically incineration by a licensed hazardous waste disposal company.[5][6][8] Arrange for pickup and disposal through your institution's EHS department or a contracted waste management provider.
IV. Quantitative Data Summary
At present, there is no publicly available quantitative data specifying concentration limits or other numerical thresholds for the disposal of this compound. The classification of waste as hazardous is determined by its characteristics (ignitability, corrosivity, reactivity, toxicity) as defined by the EPA.
| Parameter | Value | Source |
| CAS Number | 1426173-20-7 | [10][11] |
| Molecular Formula | C₂₆H₃₂D₅N₅O₂ | [12] |
| Molecular Weight | 456.64 g/mol | [12] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. This compound | CAS 1426173-20-7 | LGC Standards [lgcstandards.com]
- 11. This compound | 1426173-20-7 [m.chemicalbook.com]
- 12. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
